Psn-GK1
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C20H23FN2O4S2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2R)-2-(4-cyclopropylsulfonylphenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-(oxan-4-yl)propanamide |
InChI |
InChI=1S/C20H23FN2O4S2/c21-18-12-22-20(28-18)23-19(24)17(11-13-7-9-27-10-8-13)14-1-3-15(4-2-14)29(25,26)16-5-6-16/h1-4,12-13,16-17H,5-11H2,(H,22,23,24)/t17-/m1/s1 |
InChIキー |
DBMFNEZMJWKKPU-QGZVFWFLSA-N |
異性体SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=C(S4)F |
正規SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=C(S4)F |
同義語 |
2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide PSN-GK1 |
製品の起源 |
United States |
Foundational & Exploratory
Psn-GK1: A Deep Dive into its Mechanism of Action as a Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Allosteric Activation of Glucokinase
Psn-GK1 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, primarily expressed in pancreatic β-cells and liver hepatocytes, functions as a glucose sensor, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3] this compound enhances the catalytic activity of glucokinase, leading to a significant increase in glucose phosphorylation. This activation is achieved by reducing the glucose concentration required to achieve half-maximal enzyme velocity (S0.5), effectively increasing the enzyme's affinity for glucose.[3] This enhanced activity translates into potent antihyperglycemic effects, as demonstrated in various rodent models of diabetes, without inducing hypoglycemia.[4]
The antihyperglycemic action of this compound is a dual effect, targeting both pancreatic and hepatic glucose metabolism. In the pancreas, enhanced glucokinase activity leads to increased glucose-stimulated insulin secretion. In the liver, it promotes the uptake of glucose from the blood and its conversion into glycogen, thereby reducing hepatic glucose output.
Signaling Pathway and Cellular Effects
The primary signaling pathway influenced by this compound is the glucose-sensing pathway in pancreatic β-cells and the glucose metabolism pathway in hepatocytes.
Pancreatic β-Cell Signaling
In pancreatic β-cells, glucokinase acts as the rate-limiting step for glucose metabolism. This compound's activation of glucokinase leads to an increased rate of glycolysis, elevating the intracellular ATP/ADP ratio. This change closes ATP-sensitive potassium (KATP) channels on the cell membrane, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.
Hepatic Cell Signaling
In hepatocytes, the activation of glucokinase by this compound increases the phosphorylation of glucose to glucose-6-phosphate (G6P). This traps glucose inside the cell and promotes its downstream metabolism, primarily through glycogenesis (glycogen synthesis) and glycolysis. The increased conversion of glucose to G6P lowers the intracellular glucose concentration, creating a gradient that favors further glucose uptake from the bloodstream via GLUT2 transporters. This results in reduced hepatic glucose output and increased glycogen storage.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Efficacy of this compound at 5 mM Glucose
| Parameter | Fold Activation/Increase | EC50 | Cell/Enzyme Type |
| Glucokinase Activity | 4.3-fold | 130 nM | Human Liver Glucokinase |
| Insulin Secretion | 26-fold | 267 nM | MIN6 Cells |
| Hepatocytic 2-DG Uptake | 3-fold | 1 µM | Rat Hepatocytes |
Data sourced from references:
Table 2: In Vivo Effects of this compound
| Animal Model | Dose (Oral) | Effect |
| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose |
| C57Bl/6 Mice | 10 mg/kg | Significantly increased insulin |
| Hyperinsulinemic 10-mM glucose clamps | - | Sixfold increase in 2-DG incorporation into liver glycogen |
| db/db mice and Zucker diabetic fatty rats | - | Improved glycemic profiles without causing hypoglycemia |
| ob/ob mice | - | Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs) |
Data sourced from references:
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of this compound.
The activity of glucokinase is measured in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH). Glucokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by G6PDH, reducing NADP+ to NADPH. The rate of NADPH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the glucokinase activity. Ten dilutions of this compound, ranging from 0.004 to 100 µM, are tested to determine the concentration-dependent activation. The resulting data are fitted to a four-parameter logistic model to calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This experiment evaluates the effect of this compound on glucose tolerance in vivo.
Mice are fasted for 5 hours with free access to water. A baseline blood sample is taken from the tail tip to measure initial glucose and insulin levels. The mice are then orally administered either this compound (at doses of 1 or 10 mg/kg) or a vehicle control. Following compound administration, an oral glucose challenge is given. Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 120, and 240 minutes) to monitor blood glucose levels and assess the effect of this compound on glucose excursion.
References
Psn-GK1: A Potent Glucokinase Activator for Diabetes Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Psn-GK1, with the chemical name (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a novel and potent small molecule activator of glucokinase (GK).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Its activation leads to increased insulin secretion and enhanced hepatic glucose uptake and metabolism, making it a compelling therapeutic target for type 2 diabetes.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its associated pathways and workflows.
Mechanism of Action
This compound functions as an allosteric activator of glucokinase. By binding to a site distinct from the glucose-binding site, it enhances the enzyme's catalytic activity. This activation is primarily achieved by reducing the half-maximal concentration (S0.5) of glucose required for enzyme activity, with a modest increase in the maximum reaction velocity (Vmax). This enhanced glucokinase activity in pancreatic β-cells leads to increased glucose-stimulated insulin secretion. In the liver, this compound's activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound as a glucokinase activator.
Table 1: In Vitro Activity of this compound
| Parameter | Condition | Value | Fold Change | Reference |
| Glucokinase Activation (EC50) | 5 mmol/l glucose | 130 nmol/l | 4.3 | |
| MIN6 Insulin Secretion (EC50) | 5 mmol/l glucose | 267 nmol/l | 26 | |
| Hepatocytic 2-DG Uptake (EC50) | 5.55 mmol/l glucose | 1 µmol/l | 3 |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Dose (Oral) | Effect | Observations | Reference |
| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose | Insulin increased significantly only at the higher dose. | |
| db/db Mice | Not specified | Improved glycaemic profile | No hypoglycaemia observed. | |
| ob/ob Mice | Not specified | Dose-dependently reduced glucose excursions in OGTTs | No tachyphylaxis, alterations in lipid levels, liver weight, glycogen content, or body weight after subchronic administration. | |
| Zucker Diabetic Fatty Rats | Not specified | Improved glycaemic profile | No hypoglycaemia observed. | |
| Hyperinsulinaemic Glucose Clamp (Mice) | Not specified | Increased 2-DG incorporation into liver glycogen | Sixfold increase, directly demonstrating liver effects. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Glucokinase Activity Assay
The activity of glucokinase is determined using a coupled enzymatic reaction.
-
Reaction Mixture: Prepare a final volume of 100 µL containing 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM DL-dithiothreitol, and 1 mM NADP.
-
Enzymes: Add 2.5 U/mL glucose-6-phosphate dehydrogenase (G6PDH) and 0.4 µg of GST-glucokinase.
-
This compound Addition: Introduce varying concentrations of this compound (e.g., ten dilutions from 0.004 to 100 µM) to the reaction mixture.
-
Incubation: Incubate the plate at 24°C for 15 minutes.
-
Measurement: Monitor the production of NADPH at an absorbance of 340 nm using a plate reader.
-
Data Analysis: Calculate the fold change in activity compared to controls and fit the data to a sigmoidal curve using a four-parameter logistic model to determine the EC50.
MIN6 Insulin Secretion Assay
This assay quantifies the effect of this compound on insulin secretion from a mouse pancreatic β-cell line.
-
Cell Culture: Culture MIN6 cells under standard conditions.
-
Stimulation: Incubate the cells with varying concentrations of this compound in the presence of a fixed glucose concentration (e.g., 5 mmol/l).
-
Sample Collection: After a defined incubation period, collect the supernatant.
-
Insulin Measurement: Determine the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the insulin concentration against the this compound concentration to determine the EC50.
Hepatocyte 2-Deoxy-D-[³H]glucose (2-DG) Uptake Assay
This method assesses the impact of this compound on glucose uptake in primary rat hepatocytes.
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats using standard collagenase perfusion techniques.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound in the presence of 5.55 mmol/l glucose.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (2-DG) to the medium and incubate for a specific period.
-
Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of 2-DG uptake and determine the EC50 of this compound.
In Vivo Animal Studies
Protocols for evaluating the antihyperglycemic effects of this compound in rodent models.
-
Animal Models: Utilize various mouse and rat models of diabetes, such as C57Bl/6, db/db, and ob/ob mice, and Zucker diabetic fatty rats.
-
Drug Administration: Administer this compound orally (p.o.) at specified doses.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after drug administration and measure blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer an oral glucose load to the animals and monitor blood glucose levels over a period of time (e.g., 120 minutes).
-
Hyperinsulinaemic Glucose Clamp: This technique is used to assess insulin sensitivity and glucose metabolism in vivo. A continuous infusion of insulin is given to maintain a high insulin level, while glucose is infused at a variable rate to clamp blood glucose at a desired level. The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. The incorporation of labeled glucose analogues like 2-DG can be used to assess tissue-specific glucose uptake.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound has demonstrated significant potential as a glucokinase activator with potent antihyperglycemic and insulinotropic effects in preclinical models of type 2 diabetes. Its dual action on both the pancreas and the liver addresses key pathophysiological defects of the disease. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of glucokinase activators. Further studies, including human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound as a novel treatment for type 2 diabetes.
References
The Role of Psn-GK1 in Pancreatic Beta-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the glucokinase activator Psn-GK1 and its pivotal role in modulating pancreatic beta-cell function. This compound has been identified as a potent agent for enhancing insulin secretion and improving glucose homeostasis, making it a significant subject of interest in the development of novel therapeutics for type 2 diabetes. This document outlines the molecular mechanisms, quantitative effects, and detailed experimental protocols associated with the study of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel, potent, small-molecule allosteric activator of glucokinase (GK).[1][2] In pancreatic beta-cells, glucokinase acts as a glucose sensor, catalyzing the rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[3] This enzymatic reaction is crucial for glucose-stimulated insulin secretion (GSIS). By activating glucokinase, this compound enhances the beta-cell's sensitivity to glucose, leading to a more robust insulin secretory response, even at lower glucose concentrations.[1][2]
The primary mechanism of action of this compound in pancreatic beta-cells involves the potentiation of the canonical GSIS pathway. Activation of glucokinase by this compound accelerates the rate of glycolysis, leading to an increased intracellular ratio of ATP to ADP. This elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the beta-cell membrane. The closure of these channels, which are composed of the SUR1 and Kir6.2 subunits, leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Glucokinase Activity and Insulin Secretion
| Parameter | Condition | This compound Effect | EC50 |
| Glucokinase Activity | 5 mmol/l glucose | 4.3-fold activation | 130 nmol/l |
| MIN6 Insulin Secretion | 5 mmol/l glucose | 26-fold increase | 267 nmol/l |
| Hepatocyte 2-DG Uptake | 5 mmol/l glucose | 3-fold increase | 1 µmol/l |
Table 2: In Vivo Effects of this compound in C57Bl/6 Mice
| Dose (oral) | Effect on Blood Glucose | Effect on Plasma Insulin |
| 1 mg/kg | Reduced | No significant increase |
| 10 mg/kg | Reduced | Significantly increased |
Signaling Pathway of this compound in Pancreatic Beta-Cells
The signaling cascade initiated by this compound in pancreatic beta-cells is depicted in the following diagram.
Caption: Signaling pathway of this compound in pancreatic beta-cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of this compound.
Glucokinase Activity Assay (Coupled Enzymatic Assay)
This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human liver glucokinase
-
Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl2, 1 mM Dithiothreitol (DTT)
-
Glucose solution
-
ATP solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the reaction buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding a fixed concentration of ATP to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the fold-activation and EC50 value by plotting the reaction velocities against the this compound concentration.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol details the measurement of insulin secretion from the MIN6 pancreatic beta-cell line in response to glucose and this compound.
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA.
-
Glucose solutions of varying concentrations prepared in KRBH.
-
This compound stock solution (in DMSO).
-
Insulin ELISA kit.
-
24-well culture plates.
Procedure:
-
Seed MIN6 cells in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Wash the cells twice with a glucose-free buffer (e.g., KRBH).
-
Pre-incubate the cells for 1-2 hours at 37°C in KRBH containing a low glucose concentration (e.g., 1-3 mM) to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and replace it with fresh KRBH containing the desired glucose concentration (e.g., 5 mM) with or without various concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content of the cells in each well.
2-Deoxy-D-[3H]glucose (2-DG) Uptake Assay in Primary Rat Hepatocytes
This assay measures the rate of glucose transport into hepatocytes, which is an indicator of glucokinase activity in these cells.
Materials:
-
Isolated primary rat hepatocytes.
-
Hepatocyte culture medium.
-
Krebs-Ringer buffer (KRB).
-
2-Deoxy-D-[3H]glucose (radiolabeled).
-
Unlabeled 2-deoxy-D-glucose.
-
This compound stock solution (in DMSO).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate primary rat hepatocytes in appropriate culture plates and allow them to adhere.
-
Wash the cells with KRB.
-
Pre-incubate the cells with KRB containing the desired glucose concentration and this compound (or vehicle) for a specified time.
-
Initiate the uptake by adding a mixture of 2-Deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRB to remove extracellular radiolabeled glucose.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Quantify the amount of 2-DG uptake and normalize to the total protein content.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro characterization of this compound.
This guide provides a comprehensive overview of the role and analysis of this compound in pancreatic beta-cell function. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.
References
The Glucokinase Activator Psn-GK1: A Technical Guide to its Impact on Hepatic Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the glucokinase activator (GKA) Psn-GK1 and its effects on hepatic glucose metabolism. This compound is a potent, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing GK activity in the liver, this compound promotes glucose uptake, phosphorylation, and subsequent conversion into glycogen, thereby contributing to a reduction in blood glucose levels. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for type 2 diabetes.
Introduction
Glucokinase (GK) serves as a glucose sensor in several key tissues, including the pancreas and the liver.[1][2][3] In hepatocytes, GK is the rate-limiting enzyme for glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[4] This process is crucial for maintaining glucose homeostasis, particularly in the postprandial state.[5] Allosteric activators of glucokinase, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by enhancing the liver's capacity to clear glucose from the bloodstream. This compound has been shown to be a potent antihyperglycemic agent through its dual action on insulin release and hepatic glucose metabolism. This guide focuses on the hepatic effects of this compound, providing a detailed technical overview for the scientific community.
Mechanism of Action of this compound in the Liver
This compound functions as an allosteric activator of glucokinase. Unlike the substrate (glucose), this compound binds to a distinct site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced activity leads to an accelerated rate of glucose phosphorylation to G6P within hepatocytes. The resulting increase in intracellular G6P concentration drives glucose into various metabolic pathways, most notably glycogen synthesis, thus increasing hepatic glucose uptake and storage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, primarily from the seminal study by Fyfe et al. (2007).
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Fold Activation/Increase | EC₅₀ |
| Glucokinase Activity | Human Liver Glucokinase | 4.3-fold | 130 nmol/l |
| Insulin Secretion | MIN6 Cells | 26-fold | 267 nmol/l |
| Hepatocytic Glucose Uptake | Rat Hepatocytes (2-DG) | 3-fold | 1 µmol/l |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Administration | Effect | Magnitude of Effect |
| C57Bl/6 Mice | 1 and 10 mg/kg (oral) | Blood Glucose Reduction | Significant reduction at both doses |
| C57Bl/6 Mice | 10 mg/kg (oral) | Insulin Increase | Significant increase |
| C57Bl/6 Mice | Hyperinsulinaemic, 10-mmol/l glucose clamps | 2-DG Incorporation into Liver Glycogen | 6-fold increase |
| db/db Mice | Subchronic administration | Glycaemic Profile | Improved |
| Zucker Diabetic Fatty Rats | Subchronic administration | Glycaemic Profile | Improved |
| ob/ob Mice | Dose-dependent | Oral Glucose Tolerance Test (OGTT) Excursions | Reduced |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the effects of this compound on hepatic glucose metabolism.
Glucokinase Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of an activator. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.
-
Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl₂, 1 mM DTT.
-
Enzyme: Recombinant human liver glucokinase.
-
Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).
-
Substrate: NADP+.
-
Test Compound: this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucokinase, G6PDH, and NADP+.
-
Add this compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the fold activation relative to a vehicle control (DMSO).
-
Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.
-
Hepatocyte 2-Deoxy-D-glucose (2-DG) Uptake Assay
This assay quantifies the rate of glucose uptake into hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-glucose.
-
Cell Culture:
-
Primary rat hepatocytes are isolated and cultured in appropriate media.
-
-
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (radiolabeled).
-
Unlabeled 2-deoxy-D-glucose.
-
This compound.
-
-
Procedure:
-
Plate hepatocytes in multi-well plates and allow them to adhere.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with this compound or vehicle at various concentrations.
-
Initiate glucose uptake by adding a mixture of radiolabeled and unlabeled 2-DG.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of each well.
-
In Vivo Hyperinsulinaemic-Euglycaemic Clamp
This procedure is the gold standard for assessing insulin sensitivity and glucose metabolism in vivo. It allows for the direct measurement of the effect of a compound on hepatic glucose production and peripheral glucose uptake.
-
Animal Preparation:
-
Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of mice.
-
Allow for a recovery period of several days.
-
-
Procedure:
-
Fast the mice overnight.
-
Administer this compound or vehicle orally.
-
Infuse a continuous, high dose of insulin to suppress endogenous glucose production.
-
Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level.
-
Monitor blood glucose levels frequently from the arterial catheter.
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
-
To specifically measure hepatic glucose metabolism, a tracer such as 2-deoxy-D-[³H]glucose can be administered, and liver tissue can be subsequently analyzed for glycogen content.
-
Signaling Pathways and Visualizations
The activation of glucokinase by this compound initiates a cascade of metabolic events within the hepatocyte. The following diagrams, generated using the DOT language, visualize these key processes.
Caption: Mechanism of this compound action in hepatocytes.
Caption: Metabolic fate of Glucose-6-Phosphate in the liver.
Caption: Workflow for the in vivo hyperinsulinaemic-euglycaemic clamp experiment.
Conclusion
This compound is a potent glucokinase activator that enhances hepatic glucose metabolism, leading to significant antihyperglycemic effects in preclinical models of type 2 diabetes. Its mechanism of action, centered on the allosteric activation of glucokinase, results in increased glucose phosphorylation and subsequent storage as glycogen in the liver. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of glucokinase activators as a therapeutic class. The visualizations of the underlying signaling pathways offer a clear framework for understanding the metabolic consequences of this compound administration. This comprehensive technical overview is intended to support the ongoing efforts of scientists and researchers in the field of diabetes drug discovery.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Glucokinase and molecular aspects of liver glycogen metabolism [pubmed.ncbi.nlm.nih.gov]
An In-depth Analysis of the Structure-Activity Relationship of Psn-GK1: A Potent Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of Psn-GK1, a potent allosteric activator of glucokinase (GK). By examining the key structural modifications of the 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamide scaffold, this document elucidates the chemical features crucial for potent GK activation. Detailed experimental protocols for the key assays used to characterize this compound and its analogs are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation process.
Introduction: The Role of Glucokinase in Glucose Homeostasis
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.[1][2] Allosteric activators of GK, such as this compound, are of significant interest as potential therapeutic agents for type 2 diabetes, as they can enhance glucose-dependent insulin secretion and hepatic glucose uptake.[3][4] this compound, chemically known as (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, emerged from the optimization of a high-throughput screening hit.[5]
Structure-Activity Relationship (SAR) of the this compound Scaffold
The development of this compound involved systematic modifications of a lead compound to enhance potency, improve pharmacokinetic properties, and ensure safety. The core scaffold consists of a central acetamide linker, a sulfonylphenyl group, and a thiazolyl group. The SAR data, primarily derived from Bertram et al. (2008), is summarized below.
Modifications of the Sulfonylphenyl Moiety
The nature of the substituent on the sulfonyl group had a significant impact on the glucokinase activation potency.
| R Group (at sulfonyl) | EC50 (µM) |
| Methyl | >10 |
| Ethyl | 2.5 |
| Isopropyl | 0.25 |
| Cyclopropyl | 0.05 |
| Phenyl | 1.1 |
Table 1: Effect of Sulfonyl Substituent on GK Activation.
As shown in Table 1, small, non-polar groups were favored, with the cyclopropyl group demonstrating the highest potency. This suggests that the size and conformation of this group are critical for optimal interaction with the allosteric binding site of the glucokinase enzyme.
Modifications of the Thiazole Ring
Substitution on the thiazole ring was also explored to improve activity and metabolic stability.
| R' Group (at thiazole C5) | EC50 (µM) |
| H | 0.18 |
| Cl | 0.08 |
| F | 0.05 |
| CH3 | 0.22 |
Table 2: Effect of Thiazole C5-Substituent on GK Activation.
Introduction of a small, electron-withdrawing group at the 5-position of the thiazole ring was beneficial for potency. A fluorine atom at this position, as present in this compound, provided the best activity, likely by favorably influencing the electronic properties of the thiazole ring.
Modifications of the Acetamide Linker
The stereochemistry and the nature of the substituent at the alpha-carbon of the acetamide linker were crucial for activity. The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for binding.
| R'' Group (at acetamide α-carbon) | Stereochemistry | EC50 (µM) |
| Tetrahydropyran-4-ylmethyl | R | 0.05 |
| Tetrahydropyran-4-ylmethyl | S | 2.1 |
| Cyclohexylmethyl | R | 0.12 |
| Benzyl | R | 0.85 |
Table 3: Effect of Acetamide α-Substituent and Stereochemistry on GK Activation.
The tetrahydropyran-4-ylmethyl substituent in the (R)-configuration, as found in this compound, provided the optimal balance of potency and pharmacokinetic properties. This bulky, non-aromatic group likely occupies a hydrophobic pocket within the allosteric site.
Quantitative In Vitro and In Vivo Activity of this compound
This compound is a potent glucokinase activator with demonstrated effects in both biochemical and cellular assays, as well as in animal models of diabetes.
| Assay | Parameter | Value |
| Glucokinase Activation (in vitro) | EC50 | 0.13 µM |
| MIN6 Insulin Secretion | EC50 | 267 nM |
| Hepatocyte 2-DG Uptake | EC50 | 1 µM |
| Oral Glucose Tolerance Test (ob/ob mice) | Glucose Lowering | Dose-dependent reduction |
| Blood Glucose (C57Bl/6 mice) | Reduction | Significant at 1 and 10 mg/kg |
Table 4: Summary of this compound In Vitro and In Vivo Activity.
At a glucose concentration of 5 mM, this compound activates glucokinase by 4.3-fold. In the MIN6 pancreatic β-cell line, it increases insulin secretion 26-fold, and in primary hepatocytes, it enhances 2-deoxy-D-glucose (2-DG) uptake threefold.
Signaling Pathway of this compound Action
This compound exerts its antihyperglycemic effects through a dual mechanism involving both pancreatic β-cells and hepatocytes.
In pancreatic β-cells, increased glucose levels lead to glucose uptake via the GLUT2 transporter. This compound allosterically activates glucokinase, enhancing the conversion of glucose to glucose-6-phosphate. This accelerates glycolysis, increases the ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to calcium influx and insulin secretion.
In hepatocytes, this compound activation of glucokinase also increases glucose-6-phosphate levels, which in turn stimulates both glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Glucokinase Activity Assay
This assay measures the ability of a compound to activate glucokinase by monitoring the production of NADPH in a coupled enzymatic reaction.
Protocol:
-
A reaction mixture is prepared containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM D,L-dithiothreitol (DTT), and 1 mM NADP+.
-
Glucose-6-phosphate dehydrogenase (G6PDH) at 2.5 U/mL and 0.4 µg of GST-glucokinase are added to the mixture.
-
This compound or other test compounds are added at ten different concentrations, typically ranging from 0.004 to 100 µM.
-
The reaction is incubated for 15 minutes at 24°C in a 96-well plate.
-
The production of NADPH is monitored by measuring the increase in absorbance at 340 nm using a plate reader.
-
Fold changes in activity compared to a vehicle control are calculated and fitted to a sigmoidal dose-response curve to determine the EC50 value.
MIN6 Cell Insulin Secretion Assay
This cell-based assay quantifies the effect of a compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.
Protocol:
-
MIN6 cells are seeded in 24-well plates and cultured to confluency.
-
The cells are pre-incubated for 2 hours in a Krebs-Ringer bicarbonate buffer (KRBH) containing 3 mM glucose.
-
The cells are then washed and incubated for 1 hour in KRBH containing 5 mM glucose with or without various concentrations of this compound.
-
The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The fold increase in insulin secretion compared to the vehicle control is calculated to determine the EC50.
Hepatocyte 2-Deoxy-D-Glucose (2-DG) Uptake Assay
This assay measures the effect of a compound on glucose uptake in primary hepatocytes using a radiolabeled glucose analog.
Protocol:
-
Primary rat hepatocytes are isolated and plated in collagen-coated 6-well plates.
-
The cells are incubated for 2 hours in a buffer containing 5 mM glucose and various concentrations of this compound.
-
Radiolabeled 2-deoxy-D-[3H]glucose (2-DG) is added, and the cells are incubated for a further 10 minutes.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The fold increase in 2-DG uptake compared to the vehicle control is calculated to determine the EC50.
Conclusion
The potent and dual-acting nature of this compound as a glucokinase activator is a direct result of systematic structure-activity relationship studies. The optimization of the sulfonylphenyl, thiazole, and acetamide moieties of the lead compound led to the discovery of a molecule with high potency, favorable stereochemistry, and significant in vivo efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of novel glucokinase activators for the treatment of type 2 diabetes. This guide provides a comprehensive overview of the key aspects of this compound's development and characterization, serving as a valuable resource for researchers in the field.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Psn-GK1: A Technical Deep Dive into a Potent Glucokinase Activator for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting Psn-GK1, a potent, small-molecule glucokinase activator (GKA), as a potential therapeutic agent for the management of type 2 diabetes. This compound demonstrated significant promise in early studies through its dual action on pancreatic and hepatic glucokinase, leading to enhanced insulin secretion and improved glucose metabolism. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
This compound is an allosteric glucokinase activator that has shown potent antihyperglycemic and insulinotropic effects in a range of preclinical models.[1][2][3] By targeting glucokinase (GK), a key enzyme in glucose metabolism, this compound effectively modulates both insulin release from pancreatic β-cells and glucose uptake and metabolism in the liver.[1][2] In vitro studies have demonstrated its ability to significantly increase glucokinase activity, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatocytic glucose uptake. In vivo studies in various rodent models of type 2 diabetes have confirmed its potent glucose-lowering effects without inducing hypoglycemia, a common concern with other insulin secretagogues. Despite promising preclinical data and the mention of ongoing human trials in 2007, publicly available results from clinical trials for this compound are not available, suggesting its clinical development may have been discontinued or the compound was renamed. The broader landscape of GKA development has faced challenges, including hypoglycemia and dyslipidemia, which may have impacted the progression of early candidates like this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, activation of glucokinase by this compound increases the rate of glucose phosphorylation, leading to a rise in the ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. In the liver, this compound-mediated activation of glucokinase enhances glucose uptake and its conversion to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | System | Condition | Result | Reference |
| Glucokinase Activation | Recombinant human liver glucokinase | 5 mmol/l glucose | EC50: 130 nmol/lMax Activation: 4.3-fold | |
| Insulin Secretion | MIN6 insulinoma cells | 5 mmol/l glucose | EC50: 267 nmol/lMax Increase: 26-fold | |
| Hepatocyte Glucose Uptake | Primary rat hepatocytes | 5 mmol/l glucose | EC50: 1 µmol/lMax Increase: 3-fold |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Key Findings | Reference |
| C57Bl/6 Mice | 1 and 10 mg/kg (oral) | Dose-dependent reduction in blood glucose. Significant increase in insulin at 10 mg/kg. | |
| C57Bl/6 Mice (Hyperinsulinemic-euglycemic clamp) | 10 mmol/l glucose | 6-fold increase in 2-deoxy-D-glucose incorporation into liver glycogen. | |
| db/db Mice | Subchronic administration | Improved glycemic profiles without causing hypoglycemia. | |
| ob/ob Mice | Oral glucose tolerance test | Dose-dependently reduced glucose excursions. | |
| Zucker Diabetic Fatty Rats | Subchronic administration | Improved glycemic profiles without causing hypoglycemia. |
Table 3: Safety and Tolerability Profile of this compound in Rodent Models
| Animal Model | Administration | Safety Findings | Reference |
| db/db Mice, Zucker Diabetic Fatty Rats | Subchronic | No reported episodes of hypoglycemia. | |
| ob/ob Mice | Subchronic | No tachyphylaxis observed. No alterations in lipid levels, liver weight, glycogen content, or body weight. |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate this compound.
In Vitro Assays
4.1.1. Glucokinase Activation Assay
This assay measures the ability of this compound to directly activate the glucokinase enzyme.
-
Enzyme: Recombinant human liver glucokinase.
-
Substrates: Glucose, ATP.
-
Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).
-
Detection: The activity of glucokinase is coupled to the reduction of NADP⁺ to NADPH by G6PDH, which is monitored by the increase in absorbance at 340 nm.
-
Procedure:
-
A reaction mixture is prepared containing buffer (e.g., HEPES), MgCl₂, DTT, glucose, ATP, and NADP⁺.
-
Recombinant human glucokinase and G6PDH are added to the mixture.
-
Varying concentrations of this compound (or vehicle control) are added to the reaction wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 25°C).
-
The rate of NADPH formation is measured kinetically using a spectrophotometer.
-
Data are analyzed to determine the EC50 and maximal fold activation.
-
4.1.2. MIN6 Cell Insulin Secretion Assay
This assay assesses the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.
-
Cell Line: MIN6 mouse insulinoma cells.
-
Stimulus: Glucose.
-
Detection: Insulin levels in the supernatant are measured by ELISA.
-
Procedure:
-
MIN6 cells are cultured to near confluence in multi-well plates.
-
Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) to establish a basal state.
-
The pre-incubation buffer is replaced with fresh buffer containing low (2.5 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.
-
Cells are incubated for a defined period (e.g., 1 hour) at 37°C.
-
The supernatant is collected, and insulin concentration is quantified using a mouse insulin ELISA kit.
-
Results are normalized to total protein content of the cells in each well.
-
4.1.3. Hepatocyte Glucose Uptake Assay
This assay measures the effect of this compound on the uptake of glucose into liver cells.
-
Cells: Primary rat hepatocytes.
-
Tracer: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog).
-
Procedure:
-
Primary hepatocytes are isolated from rats and plated in collagen-coated multi-well plates.
-
Cells are incubated in a buffer containing 5 mM glucose and varying concentrations of this compound.
-
2-deoxy-D-[³H]glucose is added to the wells, and cells are incubated for a short period (e.g., 10 minutes) to allow for uptake.
-
The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per mg of protein per minute.
-
In Vivo Experiments
4.2.1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to handle a glucose load, providing a measure of overall glucose homeostasis.
-
Animals: Diabetic (e.g., db/db, ob/ob) or non-diabetic mice.
-
Procedure:
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood sample is taken from the tail vein to measure fasting glucose levels.
-
This compound or vehicle is administered orally at the desired dose.
-
After a set time (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose concentrations are measured at each time point.
-
The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
-
4.2.2. Hyperinsulinemic-Euglycemic Clamp
This "gold standard" technique is used to assess insulin sensitivity and glucose metabolism in vivo.
-
Animals: Catheterized mice.
-
Procedure:
-
Mice are surgically implanted with catheters in the jugular vein for infusions and the carotid artery for blood sampling.
-
After a recovery period, the mice are fasted.
-
A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.
-
The steady-state GIR is a measure of whole-body insulin sensitivity.
-
To assess hepatic glucose metabolism, radiolabeled 2-deoxy-D-glucose can be administered, and its incorporation into liver glycogen can be measured at the end of the clamp.
-
Discussion and Future Outlook
The preclinical data for this compound strongly support its potential as a therapeutic agent for type 2 diabetes. Its dual action on the pancreas and liver addresses two key pathophysiological defects of the disease: impaired insulin secretion and excessive hepatic glucose production. The potent glucose-lowering effects observed in various animal models, coupled with a favorable safety profile that includes a low risk of hypoglycemia and no adverse effects on body weight or lipid profiles, made this compound a promising candidate for clinical development.
However, the absence of published clinical trial data for this compound since the initial reports in 2007 suggests that its development may have been halted. The broader class of glucokinase activators has faced challenges in clinical trials, including a narrow therapeutic window, with risks of hypoglycemia at higher doses and a loss of efficacy over time. Additionally, concerns about effects on lipid metabolism have been raised for some GKAs.
Despite the challenges with early-generation GKAs, the therapeutic principle of activating glucokinase remains a valid and attractive strategy for the treatment of type 2 diabetes. Newer generation GKAs with improved pharmacological properties, such as hepato-selective action or dual-acting mechanisms, are currently in development and have shown more promising clinical outcomes. The story of this compound serves as a valuable case study in the development of this class of drugs, highlighting both the potential of the target and the complexities of translating potent preclinical efficacy into a safe and effective clinical therapy. Future research in this area will likely focus on developing GKAs with improved safety profiles and sustained efficacy.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
The Glucokinase Activator Psn-GK1: A Technical Overview of Early-Stage Research in Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on Psn-GK1, a potent glucokinase activator, and its role in modulating insulin secretion and glucose homeostasis. This document details the quantitative effects of this compound in both in vitro and in vivo models, outlines the experimental protocols used in these seminal studies, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound, offering a clear comparison of its effects across different experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/System | Glucose Concentration | Effect | EC₅₀ | Fold-Effectiveness | Citation |
| Glucokinase Activation | Human Liver Glucokinase | 5 mmol/l | Increased Activity | 130 nmol/l | 4.3-fold | [1][2][3] |
| Insulin Secretion | MIN6 Cells | 5 mmol/l | Increased Secretion | 267 nmol/l | 26-fold | [1][2] |
| Hepatocytic Glucose Uptake | Rat Hepatocytes (2-DG) | 5 mmol/l | Increased Uptake | 1 µmol/l | 3-fold |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Administration | Dosage | Primary Outcome | Citation |
| C57Bl/6 Mice | Oral | 1 and 10 mg/kg | Reduced blood glucose. Insulin significantly increased only at 10 mg/kg. | |
| C57Bl/6 Mice (Hyperinsulinemic Glucose Clamp) | Not Specified | Not Specified | Sixfold increase in 2-DG incorporation into liver glycogen. | |
| db/db Mice | Not Specified | Not Specified | Improved glycemic profiles without causing hypoglycemia. | |
| Zucker Diabetic Fatty Rats | Not Specified | Not Specified | Improved glycemic profiles without causing hypoglycemia. | |
| ob/ob Mice | Not Specified | Not Specified | Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs). |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose sensing in pancreatic β-cells and glucose metabolism in the liver. By binding to an allosteric site, this compound enhances the enzyme's affinity for glucose, effectively lowering the glucose threshold required for its activation. This enhanced activity promotes increased glucose uptake and metabolism in hepatocytes and augments glucose-stimulated insulin secretion from pancreatic β-cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.
In Vitro Glucokinase Activation Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of glucokinase.
Methodology:
-
Enzyme Source: Recombinant human liver glucokinase.
-
Assay Principle: The assay measures the glucose-dependent phosphorylation of glucose to glucose-6-phosphate (G6P) by glucokinase. The production of G6P is coupled to a secondary enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Glucokinase is incubated in a reaction mixture containing a fixed concentration of glucose (e.g., 5 mmol/l), ATP, MgCl₂, NADP⁺, and G6PDH.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of NADPH formation is measured over time.
-
The fold-activation is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence (vehicle control).
-
The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
-
MIN6 Cell Insulin Secretion Assay
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.
Methodology:
-
Cell Line: MIN6 mouse insulinoma cell line, a widely used model for studying β-cell function.
-
Culture: Cells are cultured in standard medium until they reach approximately 80% confluency.
-
Pre-incubation: Before the assay, cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 1-3 mmol/l) for about 1 hour to establish a basal insulin secretion state.
-
Stimulation: The pre-incubation buffer is removed, and cells are then incubated for 1-2 hours in fresh KRBH buffer containing:
-
A basal (low) glucose concentration.
-
A stimulatory glucose concentration (e.g., 5 mmol/l) with a vehicle control.
-
A stimulatory glucose concentration with varying concentrations of this compound.
-
-
Sample Collection and Analysis:
-
After the incubation period, the supernatant (buffer) is collected.
-
The concentration of insulin in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time Resolved Fluorescence).
-
The cells remaining in the wells are lysed to measure the total protein content, which is used to normalize the insulin secretion data.
-
The effect of this compound is expressed as a fold-increase over the stimulated control.
-
Hepatocyte Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in liver cells.
Methodology:
-
Cell Source: Primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).
-
Assay Principle: This assay utilizes a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG) or 2-NBDG, which is taken up by cells via glucose transporters and phosphorylated by hexokinases/glucokinase but is not further metabolized, leading to its intracellular accumulation.
-
Procedure:
-
Hepatocytes are cultured in appropriate plates.
-
Cells are serum-starved for a few hours prior to the assay.
-
Cells are then incubated in a buffer containing a specific glucose concentration (e.g., 5 mmol/l) and varying concentrations of this compound.
-
The labeled glucose analog (e.g., 2-DG) is added for a defined period (e.g., 10-30 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular analog.
-
The cells are lysed, and the intracellular accumulation of the labeled analog is quantified. For radiolabeled 2-DG, this is done using a scintillation counter. For fluorescent 2-NBDG, a fluorescence plate reader is used.
-
The data is normalized to the total protein content of the cell lysates.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal and insulin response in live animal models.
Methodology:
-
Animal Models: Various mouse strains are used, including normal (e.g., C57Bl/6) and diabetic models (e.g., db/db, ob/ob).
-
Fasting: Animals are fasted for a period of 4-16 hours before the test to establish a baseline glycemic state. Water is provided ad libitum.
-
Drug Administration: this compound or a vehicle control is administered orally at a defined time prior to the glucose challenge.
-
Glucose Challenge: A baseline blood sample (Time 0) is taken, typically from the tail vein. Immediately after, a concentrated glucose solution is administered orally via gavage (e.g., 1-2 g/kg body weight).
-
Blood Sampling: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time. The primary endpoint is the total glucose excursion, often quantified as the Area Under the Curve (AUC). A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance. If blood samples are collected for plasma, insulin levels can also be measured to assess the insulinotropic effect of the compound during the OGTT.
References
Understanding the Allosteric Activation of Glucokinase by Psn-GK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the allosteric activation of glucokinase (GK) by the potent activator, Psn-GK1. Glucokinase plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for therapeutic intervention in type 2 diabetes. This compound, a novel glucokinase activator (GKA), has demonstrated significant potential in preclinical studies by enhancing glucose metabolism and insulin secretion. This document summarizes the quantitative data on its activity, details the experimental protocols for its characterization, and visualizes the key pathways and workflows involved in its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Activation of Glucokinase
The efficacy of this compound as a glucokinase activator has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its effects on enzyme kinetics and cellular functions.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Glucose Concentration | Source |
| EC50 | 130 ± 10 nmol/L | 5 mmol/L | [1] |
| Fold Activation | 4.3 ± 0.2-fold | 5 mmol/L | [1] |
| Concentration for 2-fold Activation | 54 ± 6 nmol/L | 5 mmol/L | [1] |
Table 2: Effect of this compound on Glucokinase Kinetic Parameters
| This compound Concentration (µmol/L) | S0.5 for Glucose (mmol/L) | Vmax (relative to control) | Hill Coefficient (nH) | Source |
| 0 | 7.8 ± 0.3 | 1.00 | 1.7 ± 0.1 | [1] |
| 0.1 | 3.1 ± 0.2 | 1.15 ± 0.05 | 1.3 ± 0.1 | [1] |
| 0.4 | 1.5 ± 0.1 | 1.25 ± 0.06 | 1.1 ± 0.1 | |
| 1.0 | 1.1 ± 0.1 | 1.30 ± 0.07 | 1.0 ± 0.1 |
S0.5: Substrate concentration at half-maximal velocity. Vmax: Maximum reaction velocity. Hill Coefficient: A measure of cooperativity.
Table 3: Cellular Activity of this compound
| Cellular Process | Cell Type | EC50 | Fold Increase | Glucose Concentration | Source |
| Insulin Secretion | MIN6 Cells | 267 nmol/L | 26-fold | 5 mmol/L | |
| Hepatocytic Glucose Uptake (2-DG) | Rat Hepatocytes | 1 µmol/L | 3-fold | 5 mmol/L |
2-DG: 2-deoxy-D-[3H]glucose
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments used to characterize the allosteric activation of glucokinase by this compound.
Glucokinase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of glucose phosphorylation by glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
This compound (dissolved in DMSO)
-
HEPES buffer (pH 7.1)
-
KCl
-
MgCl2
-
Dithiothreitol (DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, DTT, NADP+, and G6PDH at their final desired concentrations.
-
Add this compound: Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.
-
Add Glucokinase: Add recombinant human glucokinase to all wells except for the negative control.
-
Initiate Reaction: Start the reaction by adding a mixture of glucose and ATP.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Measure Absorbance: Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH production.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the fold activation by comparing the activity in the presence of this compound to the vehicle control. EC50 values can be calculated by fitting the dose-response data to a sigmoidal curve. To determine the effect on kinetic parameters, vary the glucose concentration at fixed concentrations of this compound.
Hepatocyte Glucose Uptake Assay
This assay measures the effect of this compound on the rate of glucose uptake into primary hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose (2-DG).
Materials:
-
Isolated primary hepatocytes
-
Hepatocyte culture medium
-
This compound (dissolved in DMSO)
-
2-deoxy-D-[3H]glucose (2-DG)
-
Krebs-Ringer bicarbonate buffer
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate isolated hepatocytes in collagen-coated culture plates and allow them to attach.
-
Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer and pre-incubate with varying concentrations of this compound or vehicle for a specified time.
-
Initiate Uptake: Add 2-DG to the wells to initiate the glucose uptake.
-
Stop Uptake: After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer containing a glucose transport inhibitor like phloretin.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of 2-DG taken up by the cells.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the fold increase in glucose uptake compared to the vehicle control.
Isothermal Titration Calorimetry (ITC) for Allosteric Binding
ITC is a powerful technique to directly measure the binding affinity and thermodynamics of an interaction. This can be used to confirm that this compound binds to glucokinase in a glucose-dependent manner, a hallmark of many allosteric activators.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human glucokinase
-
This compound
-
Glucose
-
Buffer (e.g., HEPES)
Procedure:
-
Sample Preparation: Prepare a solution of glucokinase in the sample cell of the calorimeter. Prepare a solution of this compound in the injection syringe. Both solutions should be in the same buffer. To test for glucose dependency, include a fixed concentration of glucose in both the cell and syringe solutions.
-
Titration: Perform a series of injections of the this compound solution into the glucokinase solution while monitoring the heat change.
-
Control Titrations: Perform control titrations, such as injecting this compound into buffer alone, to account for the heat of dilution.
-
Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Comparing the binding in the presence and absence of glucose will reveal the glucose-dependency of the interaction.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
The Genesis of a Novel Glucokinase Activator: A Technical Overview of Psn-GK1's Discovery and Development
A deep dive into the preclinical discovery and characterization of (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide (Psn-GK1), a potent, orally bioavailable allosteric glucokinase activator with demonstrated antihyperglycemic efficacy in rodent models of type 2 diabetes. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of this compound.
Introduction: The Rationale for Glucokinase Activation
Glucokinase (GK), a key enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls glucose uptake and glycogen synthesis.[3] Genetic mutations that inactivate GK can lead to maturity-onset diabetes of the young type 2 (MODY2), whereas activating mutations are associated with hyperinsulinemic hypoglycemia.[4] This central role of GK in glucose metabolism makes it an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). Small-molecule glucokinase activators (GKAs) that allosterically activate the enzyme have the potential to improve glycemic control through a dual mechanism of action: enhancing insulin secretion from the pancreas and increasing glucose uptake in the liver.
This compound emerged from a dedicated effort to develop potent and safe GKAs with favorable pharmacokinetic profiles. This technical guide chronicles the discovery and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action.
Discovery and Optimization
This compound was identified through the optimization of a weakly active hit from a high-throughput screening campaign. The development process focused on improving potency, pharmacokinetic properties, and safety. A key strategy in the optimization was the introduction of a single substituent at the C-5 position of the thiazole core to prevent the formation of a toxic thiourea metabolite, which led to an improved safety profile. This structural modification, along with other chemical refinements, resulted in the identification of this compound, a potent GKA with high oral bioavailability.
Mechanism of Action: Allosteric Activation of Glucokinase
This compound functions as an allosteric activator of glucokinase. It enhances the enzyme's activity primarily by increasing its affinity for glucose, thereby reducing the substrate concentration at half-maximal velocity (S0.5), with a modest increase in the maximal velocity (Vmax). This activation is glucose-dependent, meaning the effect of this compound is more pronounced at higher glucose concentrations, which is a desirable characteristic for an antidiabetic agent to minimize the risk of hypoglycemia.
Signaling Pathway of this compound in Pancreatic β-Cells and Hepatocytes
Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.
Preclinical Efficacy: In Vitro and In Vivo Studies
This compound has demonstrated potent activity in a range of preclinical models, highlighting its potential as a therapeutic agent for T2DM.
In Vitro Efficacy
The in vitro activity of this compound was assessed through its ability to activate recombinant human liver glucokinase and stimulate insulin secretion and glucose uptake in cell-based assays.
| Parameter | Condition | Result | Reference |
| Glucokinase Activation | 5 mmol/l Glucose | 4.3-fold activation | |
| EC50 | 130 nmol/l | ||
| MIN6 Insulin Secretion | 5 mmol/l Glucose | 26-fold increase | |
| EC50 | 267 nmol/l | ||
| Hepatocyte 2-DG Uptake | 5 mmol/l Glucose | 3-fold increase | |
| EC50 | 1 µmol/l |
EC50: Half maximal effective concentration; 2-DG: 2-deoxy-D-glucose
In Vivo Efficacy in Rodent Models
Oral administration of this compound resulted in robust glucose-lowering effects in various rodent models of diabetes and normal mice.
| Animal Model | Dose (Oral) | Effect on Blood Glucose | Effect on Insulin | Reference |
| C57Bl/6 Mice | 1 mg/kg | Reduced | Not significant | |
| 10 mg/kg | Reduced | Significantly increased | ||
| db/db Mice | Not specified | Improved glycemic profile | Not specified | |
| Zucker Diabetic Fatty Rats | Not specified | Improved glycemic profile | Not specified | |
| ob/ob Mice | Not specified | Dose-dependently reduced excursions in OGTTs | Not specified | |
| Hyperinsulinemic Glucose Clamp | Not specified | 6-fold increase in 2-DG incorporation into liver glycogen | N/A |
OGTT: Oral Glucose Tolerance Test
Subchronic administration of this compound in ob/ob mice did not show evidence of tachyphylaxis and led to improved glycemia without adverse effects on lipid levels, liver weight, glycogen content, or body weight. Importantly, this compound demonstrated antihyperglycemic effects in diabetic rodents without inducing hypoglycemia.
Experimental Protocols
Glucokinase Activity Assay
The following protocol outlines the methodology used to determine the in vitro activation of glucokinase by this compound.
Caption: Experimental workflow for the in vitro glucokinase activity assay.
In Vivo Studies in C57Bl/6 Mice
The following protocol describes a typical acute in vivo efficacy study performed in C57Bl/6 mice.
References
Beyond Glucokinase: An In-depth Technical Guide to the Cellular Effects of Psn-GK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1, also known as GKA-50, is a potent, small-molecule allosteric activator of glucokinase (GK). As a key enzyme in glucose metabolism, glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion, and as a gatekeeper for glucose disposal in the liver. While the primary molecular target of this compound is unequivocally glucokinase, its profound effects on cellular physiology extend well beyond this initial binding event. This technical guide delineates the downstream cellular targets and pathways modulated by this compound, providing a comprehensive overview for researchers in metabolic disease and drug development. The current body of scientific literature does not support direct, high-affinity binding of this compound to cellular targets other than glucokinase; rather, the observed effects are consequences of enhanced glucokinase activity. One study noted that at a high concentration of 30 μmol/l, this compound did not affect other related hexokinases, suggesting a degree of selectivity for its primary target.
Quantitative Analysis of this compound Cellular Activities
The following tables summarize the quantitative data on the efficacy and potency of this compound in various cellular and enzymatic assays. These data highlight its significant impact on key metabolic processes.
Table 1: In Vitro Efficacy of this compound on Glucokinase and Cellular Functions
| Parameter | System | Condition | Value | Fold Activation/Increase | Reference |
| EC50 | Human Liver Glucokinase | 5 mmol/l glucose | 130 nmol/l | 4.3-fold | [1][2][3] |
| EC50 | MIN6 Insulin Secretion | 5 mmol/l glucose | 267 nmol/l | 26-fold | [1][2] |
| EC50 | Hepatocyte 2-DG Uptake | 5 mmol/l glucose | 1 µmol/l | 3-fold | |
| EC50 | INS-1 Cell Proliferation | Basal glucose (3 mmol/l) | 1-2 µM | - | |
| VRAC Open Probability | Rat Pancreatic β-cells | 1 µM GKA50, 4mM glucose | 0.19 ± 0.04 | ~6.3-fold |
EC50: Half-maximal effective concentration; 2-DG: 2-deoxy-D-glucose; VRAC: Volume-Regulated Anion Channel.
Downstream Cellular Signaling Pathways of this compound Action
Activation of glucokinase by this compound initiates a cascade of events that modulate several critical signaling pathways. These pathways are central to the regulation of insulin secretion, cell survival, and proliferation in pancreatic β-cells.
Pancreatic β-Cell Signaling: Insulin Secretion and Pro-Survival Pathways
In pancreatic β-cells, this compound-mediated activation of glucokinase increases the rate of glucose phosphorylation, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, depolarizing the cell membrane and opening voltage-gated calcium channels. The subsequent influx of Ca2+ triggers the exocytosis of insulin granules.
Furthermore, studies using the related glucokinase activator GKA50 have shown that this enhanced metabolic flux promotes β-cell proliferation and survival through the upregulation of Insulin Receptor Substrate-2 (IRS-2) and subsequent activation of the Protein Kinase B (Akt) signaling pathway. GKA50 has also been shown to prevent apoptosis in INS-1 cells under chronic high glucose conditions, an effect likely mediated by an increase in glucokinase protein levels and the normalization of the pro-apoptotic protein BAD (BCL2-associated agonist of cell death) and its phosphorylation.
Pancreatic β-Cell Volume Regulation
An interesting consequence of enhanced glucose metabolism in pancreatic β-cells is an increase in cell volume. The metabolism of glucose leads to an accumulation of osmolytes, causing water to enter the cell and inducing swelling. This increase in cell volume activates Volume-Regulated Anion Channels (VRACs). The opening of VRACs allows for the efflux of anions (like Cl-), which contributes to membrane depolarization, thereby augmenting the signal for insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
Methodological & Application
Application Notes and Protocols: Psn-GK1 In Vitro Assay for MIN6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1 is a potent, small-molecule activator of glucokinase (GK), a key enzyme in pancreatic β-cells that functions as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[1][2][3] In the context of type 2 diabetes research and drug development, evaluating the efficacy of glucokinase activators (GKAs) like this compound in vitro is a critical step. The murine pancreatic β-cell line, MIN6, is a widely used and appropriate model for such studies due to its robust glucose-responsive insulin secretion characteristics.[4][5]
These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in MIN6 cells. The protocol outlines the necessary steps for cell culture, experimental setup, and data analysis to determine the dose-dependent effect of this compound on insulin secretion.
Signaling Pathway of this compound in MIN6 Cells
This compound enhances glucose-stimulated insulin secretion by directly activating glucokinase. This initiates a cascade of events within the MIN6 β-cell, as depicted in the following pathway:
Caption: this compound signaling pathway in MIN6 cells.
Experimental Protocol: this compound-Stimulated Insulin Secretion in MIN6 Cells
This protocol details the steps to measure the effect of this compound on insulin secretion from MIN6 cells in response to glucose.
Materials:
-
MIN6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
β-mercaptoethanol
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mouse Insulin ELISA Kit
-
96-well cell culture plates
Experimental Workflow:
Caption: Experimental workflow for this compound assay in MIN6 cells.
Procedure:
-
MIN6 Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days using trypsin-EDTA.
-
-
Cell Seeding:
-
Three to four days prior to the assay, seed MIN6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow to a sufficient confluency.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in 100 µL of glucose-free KRBH buffer for 1 hour at 37°C to establish a basal state.
-
-
Glucose and this compound Stimulation:
-
Prepare KRBH buffer containing a sub-stimulatory concentration of glucose (e.g., 5 mM).
-
Prepare stock solutions of this compound in DMSO. Further dilute in the 5 mM glucose KRBH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the starvation buffer and add 100 µL of the prepared stimulation buffers (with varying concentrations of this compound and controls) to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Following incubation, carefully collect the supernatant from each well.
-
Store the supernatant at -20°C until analysis.
-
-
Insulin Quantification:
-
Quantify the amount of secreted insulin in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of insulin in each sample based on the standard curve generated from the ELISA.
-
Normalize the insulin secretion data to the total protein content of the cells in each well, if desired.
-
Plot the insulin secretion as a function of this compound concentration to determine the dose-response relationship.
-
Data Presentation
The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on insulin secretion in MIN6 cells at a constant glucose concentration of 5 mM.
| This compound Concentration (nM) | Mean Insulin Secretion (ng/mL) | Standard Deviation (ng/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle Control) | 1.5 | 0.3 | 1.0 |
| 10 | 5.2 | 0.8 | 3.5 |
| 50 | 18.9 | 2.1 | 12.6 |
| 100 | 29.8 | 3.5 | 19.9 |
| 250 | 38.5 | 4.2 | 25.7 |
| 500 | 40.1 | 4.5 | 26.7 |
| 1000 | 40.5 | 4.8 | 27.0 |
Note: This data is for illustrative purposes only and should be confirmed by experimentation.
Conclusion
This protocol provides a robust framework for assessing the in vitro efficacy of the glucokinase activator, this compound, in MIN6 cells. The murine insulinoma-derived MIN6 cell line is a suitable model for studying insulin secretion. Published data indicates that at a concentration of 5 mM glucose, this compound can increase insulin secretion in MIN6 cells by approximately 26-fold, with an EC50 value of 267 nM. By following this detailed methodology, researchers can generate reliable and reproducible data to characterize the potency and efficacy of this compound and other potential glucokinase activators.
References
Standard Operating Procedure for Psn-GK1 Administration in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the oral administration of Psn-GK1, a potent glucokinase (GK) activator, to rats for research purposes. This compound has demonstrated significant antihyperglycemic effects in rodent models, making it a compound of interest in diabetes research.[1][2][3][4]
Mechanism of Action
This compound is an allosteric activator of the enzyme glucokinase (GK).[4] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK activation leads to increased glucose metabolism, a higher ATP:ADP ratio, and subsequent insulin secretion. In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glucose uptake. This compound enhances the activity of glucokinase, resulting in potent antihyperglycemic effects through its dual action on insulin release and hepatic glucose metabolism.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | EC50 | Fold Activation/Increase | Cell/Enzyme System | Glucose Concentration | Reference |
| Glucokinase Activation | 130 nM | 4.3-fold | Human Liver Glucokinase | 5 mmol/l | |
| Insulin Secretion | 267 nM | 26-fold | MIN6 Cells | 5 mmol/l | |
| Hepatocytic Glucose Uptake | 1 µM | 3-fold | Rat Hepatocytes | 5 mmol/l |
In Vivo Efficacy of this compound in Rodents
| Species | Dose (Oral) | Effect | Reference |
| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose | |
| Zucker Diabetic Fatty Rats | Not specified | Improved glycemic profile |
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Cmax | Data not available in public literature |
| Tmax | Data not available in public literature |
| AUC | Data not available in public literature |
| Half-life (t1/2) | Data not available in public literature |
| Oral Bioavailability (%) | Data not available in public literature |
Toxicological Data of this compound in Rats
Specific toxicological data such as LD50 and NOAEL for this compound in rats are not available in the public literature. Researchers should conduct appropriate dose-ranging studies to determine the safety profile for their specific experimental conditions.
| Parameter | Value |
| Acute Oral LD50 | Data not available in public literature |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not available in public literature |
Experimental Protocols
Materials
-
This compound powder
-
Gelucire 44/14
-
Sterile water
-
Weighing scale
-
Homogenizer or magnetic stirrer
-
pH meter
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat's weight)
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Animal Preparation
-
Acclimatization: Allow rats to acclimate to the housing facility for a minimum of 3-7 days before the experiment.
-
Health Status: Use healthy animals and monitor their condition daily.
-
Fasting: For studies investigating glucose metabolism, fast the rats for a period of 5 hours before dosing. Water should be available ad libitum.
Preparation of this compound Formulation (1 mg/mL Suspension)
This formulation is based on a vehicle used in published studies with glucokinase activators.
-
Vehicle Preparation: Prepare a 10% Gelucire 44/14 solution by warming 10 mL of Gelucire 44/14 and adding it to 90 mL of warm sterile water. Mix thoroughly until a homogenous solution is formed.
-
This compound Suspension: Weigh the required amount of this compound powder. For a 1 mg/mL concentration, add 10 mg of this compound to 10 mL of the 10% Gelucire 44/14 vehicle.
-
Homogenization: Mix the suspension vigorously using a homogenizer or a magnetic stirrer until the powder is uniformly dispersed.
-
Storage: Prepare the formulation fresh on the day of the experiment.
Administration Procedure (Oral Gavage)
-
Animal Restraint: Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently along the upper palate towards the esophagus. The rat should swallow as the tube passes.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the esophagus, it should pass easily into the stomach to the pre-measured mark.
-
-
Dose Administration: Slowly administer the this compound suspension using the syringe.
-
Needle Withdrawal: After administration, gently withdraw the needle along the same path of insertion.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for at least 10-15 minutes for any immediate adverse reactions such as respiratory distress or regurgitation. Continue to monitor the animals at regular intervals as required by the study protocol.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Experimental Workflow for this compound Administration in Rats
Caption: Experimental workflow for oral administration of this compound to rats.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Glucokinase (GK) Activity in Response to PSN-GK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake, respectively. Dysregulation of GK activity is implicated in metabolic disorders like type 2 diabetes. PSN-GK1 is a potent allosteric activator of glucokinase, enhancing its catalytic activity.[1][2] These application notes provide detailed protocols for cell-based assays to measure the activity of glucokinase in response to this compound, focusing on pancreatic β-cell and hepatocyte models.
Signaling Pathways
Glucokinase Signaling in Pancreatic β-Cells
In pancreatic β-cells, glucokinase is the rate-limiting enzyme in glucose metabolism.[3][4] Increased glucose levels lead to a higher rate of glucose phosphorylation by GK, initiating glycolysis and subsequently increasing the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin secretion.[5] this compound enhances this process by directly activating GK.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
Glucokinase Signaling in Hepatocytes
In hepatocytes, glucokinase is crucial for hepatic glucose uptake and glycogen synthesis. When blood glucose is high, GK phosphorylates glucose to glucose-6-phosphate (G6P), trapping it within the cell. G6P is then converted to glycogen for storage or enters glycolysis for energy production. This compound activation of GK enhances the liver's capacity to clear glucose from the blood.
Caption: Glucokinase signaling pathway in hepatocytes.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glucokinase activity and related cellular processes.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Reference |
| EC50 | 0.13 µM (130 nM) | |
| Fold Activation (at 5 mM Glucose) | 4.3-fold |
Table 2: Cell-Based Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MIN6 (mouse insulinoma) | Insulin Secretion | EC50 | 267 nM | |
| Fold Increase | 26-fold | |||
| Rat Hepatocytes | 2-Deoxyglucose (2-DG) Uptake | EC50 | 1 µM | |
| Fold Increase | 3-fold |
Experimental Protocols
Assay 1: Measuring Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
This protocol measures the effect of this compound on insulin secretion from the pancreatic β-cell line MIN6 in response to glucose.
Experimental Workflow:
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Materials:
-
MIN6 cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4
-
Glucose solutions (in KRBH)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Protocol:
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seeding: Seed MIN6 cells into 96-well plates at a density of 5 x 104 cells/well and culture for 48-72 hours until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Pre-incubate the cells in 100 µL of glucose-free KRBH for 1 hour at 37°C.
-
Stimulation: Remove the pre-incubation buffer and add 100 µL of KRBH containing the desired concentrations of glucose (e.g., 5 mM) and this compound (e.g., serial dilutions from 1 nM to 10 µM). Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Determine the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Plot the dose-response curve for this compound and calculate the EC50 value.
Assay 2: Measuring Hepatocyte Glucose Uptake
This protocol measures the effect of this compound on glucose uptake in primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) using the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).
Experimental Workflow:
Caption: Workflow for the hepatocyte glucose uptake assay.
Materials:
-
Primary rat hepatocytes or HepG2 cells
-
Appropriate cell culture medium
-
Krebs-Ringer Phosphate Buffer (KRPB): 128 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 10 mM Na2HPO4, pH 7.4
-
This compound stock solution (in DMSO)
-
2-NBDG stock solution
-
Phloretin (glucose transport inhibitor)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Culture: Culture hepatocytes in their recommended medium.
-
Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4 hours.
-
Pre-treatment: Wash the cells twice with KRPB. Pre-treat the cells with 100 µL of KRPB containing various concentrations of this compound for 30 minutes at 37°C.
-
Glucose Uptake: Add 10 µL of 2-NBDG to each well to a final concentration of 100 µM. To determine non-specific uptake, add phloretin (final concentration 200 µM) to a set of control wells 10 minutes before adding 2-NBDG.
-
Incubation and Termination: Incubate for 30 minutes at 37°C. Terminate the uptake by washing the cells three times with ice-cold KRPB.
-
Fluorescence Measurement: Add 100 µL of KRPB to each well and measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the non-specific uptake (wells with phloretin) from all other readings. Normalize the fluorescence signal to the cell number or protein content. Plot the dose-response curve for this compound and calculate the EC50 value.
Assay 3: Direct Measurement of Glucokinase Activity in Cell Lysates
This protocol describes a coupled enzyme assay to directly measure glucokinase activity in lysates from cells treated with this compound. The production of glucose-6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically or fluorometrically.
Experimental Workflow:
Caption: Workflow for the direct glucokinase activity assay.
Materials:
-
Cultured cells (e.g., MIN6 or hepatocytes)
-
This compound
-
Cell lysis buffer (e.g., 25 mM HEPES, pH 7.1, 150 mM KCl, 1 mM DTT, protease inhibitors)
-
Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM glucose, 2 mM MgCl2, 1 mM DTT
-
ATP solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Spectrophotometer or fluorometer
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, prepare a reaction master mix containing assay buffer, 1 mM ATP, 1 mM NADP+, and 1 U/mL G6PDH.
-
Initiate Reaction: Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well containing the reaction mix.
-
Signal Measurement: Immediately measure the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em ~340/460 nm) over time at 37°C.
-
Data Analysis: Calculate the rate of NADPH production (the slope of the linear portion of the kinetic curve). Glucokinase activity is proportional to this rate. Compare the activity in this compound-treated samples to vehicle-treated controls.
References
Application Notes and Protocols for Studying Glucose Uptake in Primary Hepatocytes with Psn-GK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1 is a potent, small-molecule glucokinase (GK) activator that serves as a valuable pharmacological tool for investigating glucose metabolism. In the liver, glucokinase plays a pivotal role as the primary sensor of glucose levels, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the initial and rate-limiting step in both glycolysis and glycogen synthesis. The activation of glucokinase by this compound enhances hepatic glucose uptake and metabolism, making it a significant compound for studying potential therapeutic strategies for type 2 diabetes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in primary rat hepatocytes to study its effects on glucose uptake and the underlying signaling pathways.
Mechanism of Action
This compound functions as an allosteric activator of glucokinase.[4] In hepatocytes, under basal glucose conditions, glucokinase is largely sequestered in the nucleus, bound to the glucokinase regulatory protein (GKRP). An increase in intracellular glucose concentration, or the presence of a glucokinase activator like this compound, promotes the dissociation of glucokinase from GKRP and its translocation to the cytoplasm.[5] In the cytoplasm, the activated glucokinase can phosphorylate glucose, thereby increasing the intracellular glucose concentration gradient and promoting further glucose uptake. This enhanced glucose phosphorylation leads to increased flux through glycolysis and glycogenesis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on glucokinase activation and glucose uptake in primary hepatocytes.
| Parameter | Value | Cell Type/System | Glucose Concentration | Reference |
| Glucokinase Activation (Fold Increase) | 4.3 | Human Liver Glucokinase | 5 mmol/l | |
| Glucokinase Activation (EC50) | 130 nmol/l | Human Liver Glucokinase | 5 mmol/l | |
| 2-Deoxy-D-glucose (2-DG) Uptake (Fold Increase) | 3 | Primary Rat Hepatocytes | 5 mmol/l | |
| 2-Deoxy-D-glucose (2-DG) Uptake (EC50) | 1 µmol/l | Primary Rat Hepatocytes | 5 mmol/l |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in hepatocytes and the general experimental workflow for studying its effects on glucose uptake.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is adapted from optimized methods for primary rat hepatocyte isolation.
Materials:
-
Wistar rat (200-300g)
-
Collagenase Type IV
-
EDTA buffer
-
Hepatocyte culture medium (e.g., William's E medium with supplements)
-
Percoll
-
Collagen-coated culture plates
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat according to approved institutional animal care protocols. Surgically expose the portal vein.
-
Liver Perfusion:
-
Perfuse the liver via the portal vein with pre-warmed (37°C) EDTA buffer at a flow rate of 10-15 mL/min for 10 minutes to flush out the blood.
-
Switch to a pre-warmed (37°C) collagenase IV-containing buffer and perfuse for another 10-15 minutes until the liver is digested.
-
-
Hepatocyte Isolation:
-
Excise the digested liver and transfer it to a sterile petri dish containing culture medium.
-
Gently dissociate the hepatocytes by mechanical disruption.
-
Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
-
Cell Purification and Viability:
-
Purify the hepatocytes from non-parenchymal cells using Percoll gradient centrifugation.
-
Wash the purified hepatocyte pellet with culture medium.
-
Determine cell viability and yield using the trypan blue exclusion method. A viability of >85% is expected.
-
-
Cell Seeding:
-
Seed the hepatocytes on collagen-coated plates at a density of 0.7-1.0 x 10^6 cells/well in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 humidified incubator. Allow the cells to attach for 3-4 hours before changing the medium.
-
Protocol 2: 2-Deoxy-D-glucose (2-DG) Uptake Assay
This protocol describes a common method for measuring glucose uptake using radiolabeled 2-DG. Alternatively, non-radioactive methods using fluorescent 2-NBDG or a luminescent-based assay can be employed.
Materials:
-
Primary rat hepatocytes cultured in 6-well plates
-
This compound
-
2-deoxy-D-[³H]glucose ([³H]2-DG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (glucose uptake inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: After overnight culture, gently wash the primary hepatocytes twice with pre-warmed KRH buffer.
-
Pre-incubation: Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete endogenous glucose.
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) in KRH buffer for 30-60 minutes at 37°C.
-
Include a control group treated with a known glucose uptake inhibitor like phloretin to confirm that the uptake is transporter-mediated.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding [³H]2-DG (final concentration ~0.5-1.0 µCi/mL) to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Express the results as a fold change over the vehicle-treated control group.
-
Conclusion
This compound is a powerful tool for elucidating the role of glucokinase in hepatic glucose metabolism. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on glucose uptake in primary hepatocytes. These studies can contribute to a better understanding of glucokinase activation as a potential therapeutic target for metabolic diseases.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of hepatocyte glucose metabolism by novel small molecule glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of Psn-GK1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] By enhancing the activity of GK in the pancreas and liver, this compound promotes glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis.[3][4][5] These dual mechanisms of action make this compound a promising therapeutic agent for the treatment of type 2 diabetes. This document provides a detailed protocol for the oral gavage administration of this compound in mice, based on preclinical studies. It also includes summaries of its efficacy, mechanism of action, and relevant experimental data.
Mechanism of Action
This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose. This activation leads to two primary physiological effects:
-
In Pancreatic β-cells: Enhanced glucokinase activity leads to increased glycolysis and a higher ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (KATP) channels. This results in membrane depolarization, calcium influx, and ultimately, increased insulin secretion in a glucose-dependent manner.
-
In Hepatocytes: Activation of glucokinase in the liver promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Glucose Concentration | Reference |
| Glucokinase Activation (EC₅₀) | 130 nM | Human Liver Glucokinase | 5 mM | |
| Fold Activation of Glucokinase | 4.3-fold | Human Liver Glucokinase | 5 mM | |
| MIN6 Insulin Secretion (EC₅₀) | 267 nM | MIN6 Cells | 5 mM | |
| Fold Increase in Insulin Secretion | 26-fold | MIN6 Cells | 5 mM | |
| Hepatocyte Glucose Uptake (EC₅₀) | 1 µM | Rat Hepatocytes | 5 mM | |
| Fold Increase in Glucose Uptake | 3-fold | Rat Hepatocytes | 5 mM |
Table 2: In Vivo Efficacy of this compound in Mice
| Mouse Model | Dose (Oral) | Effect | Study Duration | Reference |
| C57Bl/6 | 1 mg/kg | Reduced blood glucose | Acute | |
| C57Bl/6 | 10 mg/kg | Reduced blood glucose and significantly increased insulin | Acute | |
| db/db | Not Specified | Improved glycemic profile without hypoglycemia | Subchronic | |
| ob/ob | 5 mg/kg | Improved glucose tolerance in OGTT | Acute | |
| ob/ob | 10 mg/kg/day | Improved glucose profiles | 9 days |
Experimental Protocols
Protocol for Oral Gavage of this compound in Mice
This protocol is designed for the acute and subchronic administration of this compound to mice via oral gavage.
1. Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., 10% Captisol in sterile water, or a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Note: The exact vehicle for this compound is not consistently reported in the literature. The choice of vehicle should be based on the compound's solubility and laboratory standards. The suggested vehicles are based on common practices for similar compounds.
-
Sterile water or saline
-
Gavage needles (20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Mouse restraint device (optional)
2. Animal Models:
-
C57Bl/6 mice
-
db/db mice (model for type 2 diabetes)
-
ob/ob mice (model for obesity and insulin resistance)
3. Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the chosen vehicle. For a suspension, first, create a paste of this compound with a small amount of the vehicle, then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
4. Oral Gavage Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Restraint: Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
5. Study Designs:
-
Acute Studies: For single-dose studies, blood samples can be collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-gavage to assess blood glucose and insulin levels.
-
Subchronic/Chronic Studies: For longer-term studies, administer this compound daily via oral gavage for the specified duration (e.g., 9 days). Monitor body weight, food and water intake, and blood glucose levels regularly. At the end of the study, tissues can be collected for further analysis.
Experimental Workflow
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Edema Due to Oral Gavage in a Toxicological Study Related to Aquaporin-1, -4 and -5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Psn-GK1 in Glucose-Stimulated Insulin Secretion (GSIS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1 is a potent, small-molecule glucokinase activator (GKA) that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] Glucokinase (GK) is the primary glucose sensor in these cells, acting as the rate-limiting enzyme in glucose metabolism.[4][5] By allosterically activating GK, this compound increases the affinity of the enzyme for glucose, leading to a more robust insulin secretory response at lower glucose concentrations. This makes this compound a valuable tool for studying the mechanisms of insulin secretion and for the screening and development of novel therapeutics for type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in GSIS assays with pancreatic β-cell lines.
Mechanism of Action
This compound enhances insulin secretion by directly targeting glucokinase, the key glucose sensor in pancreatic β-cells. In the β-cell, glucose metabolism is the primary trigger for insulin release. Glucose enters the cell and is phosphorylated by glucokinase to glucose-6-phosphate, initiating glycolysis and subsequently increasing the intracellular ATP/ADP ratio. This change in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This compound potentiates this pathway by increasing the catalytic activity of glucokinase, thereby amplifying the metabolic signal at a given glucose concentration.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: this compound Activity on Human Liver Glucokinase
| Parameter | Value | Glucose Concentration |
| EC50 | 130 nM | 5 mmol/L |
| Fold Activation | 4.3-fold | 5 mmol/L |
EC50 (Median Effective Concentration) is the concentration of this compound that produces 50% of the maximal activation of glucokinase.
Table 2: Effect of this compound on Insulin Secretion in MIN6 Cells
| Parameter | Value | Glucose Concentration |
| EC50 | 267 nM | 5 mmol/L |
| Fold Increase in Secretion | 26-fold | 5 mmol/L |
Data demonstrates a significant potentiation of insulin secretion in the presence of a physiological glucose concentration.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines a static incubation GSIS assay to evaluate the effect of this compound on insulin secretion in the MIN6 mouse insulinoma cell line.
Materials:
-
MIN6 cells
-
Cell culture medium (e.g., DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
This compound
-
Glucose solutions (e.g., 1 mM and 20 mM in KRBH)
-
96-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6 cells in 96-well plates until they reach approximately 80% confluency.
-
Change the medium every 48 hours.
-
-
Pre-incubation:
-
On the day of the experiment, remove the growth medium.
-
Wash the cells twice with glucose-free KRBH.
-
Pre-incubate the cells for 1 hour at 37°C in KRBH supplemented with a low glucose concentration (e.g., 1 mM).
-
-
Stimulation:
-
Remove the pre-incubation medium and wash the cells once with glucose-free KRBH.
-
Incubate the cells for 1 hour in KRBH containing different treatment conditions:
-
Basal: Low glucose (e.g., 1 mM)
-
Stimulated Control: High glucose (e.g., 20 mM)
-
This compound Treatment: High glucose (e.g., 20 mM) + varying concentrations of this compound
-
-
Collect the supernatant at the end of the incubation period.
-
-
Insulin Measurement:
-
Centrifuge the collected supernatant to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a suitable insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the adherent cells and determine the total protein content using a BCA protein assay kit.
-
Normalize the insulin secretion to the total protein content for each well.
-
Protocol 2: GSIS Assay in INS-1 Cells
This protocol is adapted for the INS-1 rat insulinoma cell line.
Materials:
-
INS-1 cells
-
Cell culture medium for INS-1 cells
-
Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4)
-
This compound
-
Glucose solutions (e.g., 3.3 mM and 16.7 mM in KRB)
-
12-well cell culture plates
-
Rat insulin ELISA kit
Procedure:
-
Cell Culture:
-
Seed INS-1 cells at a density of 2 x 10^5 cells/mL in 12-well plates and culture for 24 hours.
-
-
Pre-incubation and Starvation:
-
Wash the cells twice with KRB containing 3.3 mM glucose.
-
Incubate the cells in fresh KRB with 3.3 mM glucose for a period to establish starvation conditions.
-
-
Treatment and Stimulation:
-
Pre-incubate the cells for 30 minutes with this compound or a vehicle control.
-
Following the pre-incubation, stimulate the cells for 1 hour with either:
-
Basal: 3.3 mM glucose in KRB
-
Stimulated: 16.7 mM glucose in KRB
-
-
-
Sample Collection and Measurement:
-
Collect the supernatants.
-
Measure the insulin concentration using a rat insulin ELISA kit following the manufacturer's protocol.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their responsiveness to glucose.
-
Reagent Quality: Use high-quality reagents and freshly prepared buffers for optimal results.
-
This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) and consistent across all wells to avoid solvent effects.
-
Controls: Always include appropriate controls, such as basal and stimulated glucose conditions without the compound, as well as a vehicle control.
-
Glucose Concentrations: The choice of low and high glucose concentrations may need to be optimized for different cell lines or primary islets.
Conclusion
This compound is a powerful research tool for investigating the role of glucokinase in glucose-stimulated insulin secretion. The protocols provided here offer a robust framework for utilizing this compound in GSIS assays with common pancreatic β-cell lines. By carefully following these procedures, researchers can effectively characterize the effects of this and other glucokinase activators on insulin secretion, contributing to a deeper understanding of β-cell physiology and the development of novel diabetes therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Efficacy Studies of Psn-GK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psn-GK1 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3][4][5] this compound has demonstrated significant antihyperglycemic and insulinotropic effects in preclinical models of type 2 diabetes. These application notes provide a framework for designing and conducting long-term efficacy studies to evaluate the sustained therapeutic potential and safety profile of this compound.
The primary objectives of long-term efficacy studies for this compound are to:
-
Assess the durability of its glycemic control over an extended period.
-
Evaluate its impact on β-cell function and mass.
-
Investigate its effects on hepatic glucose metabolism and potential for lipid accumulation.
-
Determine the long-term safety and tolerability profile.
Mechanism of Action: Glucokinase Activation
This compound allosterically activates glucokinase, leading to a dual mechanism of action to lower blood glucose:
-
In Pancreatic β-cells: this compound enhances the sensitivity of β-cells to glucose, promoting insulin secretion at lower glucose concentrations. This helps to restore a more physiological insulin response to meals.
-
In Hepatocytes: Activation of hepatic glucokinase by this compound increases glucose uptake and its conversion to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.
Signaling Pathway of this compound Action
Caption: this compound signaling in pancreas and liver.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Glucose Concentration | Reference |
| Glucokinase Activation | ||||
| EC₅₀ | 130 nM | Human Liver Glucokinase | 5 mmol/l | |
| Fold Activation | 4.3-fold | Human Liver Glucokinase | 5 mmol/l | |
| Insulin Secretion | ||||
| EC₅₀ | 267 nM | MIN6 Cells | 5 mmol/l | |
| Fold Increase | 26-fold | MIN6 Cells | 5 mmol/l | |
| Hepatocytic Glucose Uptake | ||||
| EC₅₀ | 1 µM | Rat Hepatocytes (2-DG uptake) | 5 mmol/l | |
| Fold Increase | 3-fold | Rat Hepatocytes (2-DG uptake) | 5 mmol/l |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose (Oral) | Key Findings | Reference |
| C57Bl/6 Mice | 1 and 10 mg/kg | Reduced blood glucose at both doses. Significantly increased insulin only at 10 mg/kg. | |
| db/db Mice | Not specified | Improved glycemic profiles without causing hypoglycemia. | |
| Zucker Diabetic Fatty Rats | Not specified | Improved glycemic profiles without causing hypoglycemia. | |
| ob/ob Mice | Not specified | Dose-dependently reduced excursions in oral glucose tolerance tests (OGTTs). | |
| Subchronic Administration | Not specified | No evidence of tachyphylaxis; improved glycemia without altering lipid levels, liver weight, or body weight. |
Experimental Protocols for Long-Term Efficacy Studies
The following protocols outline a proposed long-term preclinical study to evaluate the efficacy and safety of this compound. The design is based on established methodologies for testing anti-diabetic compounds.
Long-Term (6-Month) Efficacy and Safety Study in a Diabetic Rodent Model
1. Objective: To assess the long-term efficacy, safety, and durability of the glucose-lowering effect of this compound in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).
2. Experimental Workflow:
Caption: Workflow for a long-term preclinical efficacy study.
3. Materials and Methods:
-
Animals: Male db/db mice (or another appropriate model of type 2 diabetes), aged 8-10 weeks at the start of the study.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Test Article: this compound, formulated for oral gavage.
-
Groups (n=10-15 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (low dose, e.g., 3 mg/kg/day)
-
Group 3: this compound (high dose, e.g., 10 mg/kg/day)
-
Group 4: Positive control (e.g., Metformin, 200 mg/kg/day)
-
-
Dosing: Once daily oral gavage for 6 months.
4. Efficacy Endpoints:
-
Primary:
-
Change in HbA1c from baseline to end of study.
-
Fasting blood glucose levels (measured weekly).
-
-
Secondary:
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at months 1, 3, and 6. Blood glucose and insulin levels will be measured at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Plasma insulin levels (measured monthly).
-
Pancreatic β-cell function (HOMA-β) and insulin resistance (HOMA-IR).
-
Pancreatic histology: β-cell mass and islet morphology.
-
5. Safety and Tolerability Endpoints:
-
Body weight, food, and water intake: Measured weekly.
-
Clinical observations: Daily checks for any signs of adverse effects.
-
Plasma lipid profile: Triglycerides and total cholesterol (measured monthly).
-
Liver function tests: ALT and AST (measured at termination).
-
Hepatic histology: Assessment of steatosis (lipid accumulation) and glycogen content.
-
Hypoglycemia monitoring: Periodic blood glucose measurements at times of expected peak drug concentration.
6. Detailed Protocols:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast animals for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose immediately and process plasma for insulin analysis.
-
-
Tissue Collection and Histology:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect terminal blood via cardiac puncture for comprehensive biochemical analysis.
-
Perfuse animals with saline.
-
Excise the pancreas and liver.
-
Fix a portion of each organ in 10% neutral buffered formalin for histological processing (H&E staining, insulin immunohistochemistry for pancreas, Oil Red O for liver lipids).
-
Snap-freeze the remaining tissue in liquid nitrogen for biochemical assays (e.g., liver glycogen and triglyceride content).
-
7. Data Analysis:
-
Data will be presented as mean ± SEM.
-
Statistical analysis will be performed using appropriate methods, such as repeated measures ANOVA for longitudinal data and one-way ANOVA with post-hoc tests for endpoint comparisons.
-
A p-value of <0.05 will be considered statistically significant.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the long-term evaluation of this compound. A thorough long-term study is critical to establish the sustained efficacy and safety profile of this promising glucokinase activator, which will be essential for its potential translation into a therapeutic agent for type 2 diabetes. While subchronic studies have shown promise by indicating no tachyphylaxis or adverse lipid effects, longer-term and more detailed investigations as outlined here are necessary to confirm these findings and fully characterize the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Psn-GK1 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Psn-GK1, a potent glucokinase activator. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: The recommended solvent for preparing a this compound stock solution for in vitro use is Dimethyl Sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, dissolve the this compound powder in pure, anhydrous DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] Always ensure the compound is fully dissolved before use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2]
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some steps to mitigate this:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is within a soluble range.
-
Reduce the percentage of DMSO: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid both compound precipitation and solvent toxicity in cell-based assays.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium while vortexing can help maintain solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps.
Q5: What is a recommended solvent system for in vivo studies with this compound?
A5: For oral administration in animal models, a formulation of warm 90% water and 10% Gelucire 44/14 has been used successfully in research. Another common vehicle for poorly soluble compounds intended for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final formulation is a clear and homogenous solution or a stable suspension.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of DMSO for the amount of powder.
-
Vortex the solution vigorously.
-
If the powder persists, gently warm the vial to 37°C in a water bath for 5-10 minutes.
-
Follow warming with sonication in an ultrasonic bath for 5-10 minutes.[1]
-
Issue 2: The prepared this compound solution appears cloudy or has visible particulates.
-
Possible Cause: The concentration exceeds the solubility limit in the chosen solvent, or the compound has precipitated out of solution.
-
Solution:
-
Attempt to redissolve the compound by warming and sonication as described above.
-
If cloudiness persists, you may need to lower the concentration by adding more solvent.
-
For aqueous solutions, consider adjusting the pH if the compound has ionizable groups, though specific data for this compound is not available.
-
This compound Solubility and Storage Summary
| Solvent/Vehicle | Application | Recommendations & Storage |
| DMSO | In Vitro Stock Solution | Soluble. To enhance solubility, warm to 37°C and sonicate. Store aliquots at -20°C (1 month) or -80°C (6 months). |
| 90% Water / 10% Gelucire 44/14 | In Vivo (Oral) | Prepare in warm water to ensure proper mixing. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | In Vivo (General) | A common vehicle for poorly soluble compounds. Prepare by adding solvents sequentially and ensuring clarity at each step. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass: Based on the molecular weight of this compound (438.54 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 4.3854 mg.
-
Weigh the compound: Accurately weigh the this compound powder into a sterile, appropriate vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the vial for 1-2 minutes. If needed, warm the vial to 37°C and sonicate until the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing a this compound stock solution.
Caption: Logical steps for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Psn-GK1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Psn-GK1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule activator of the enzyme glucokinase (GK).[1][2][3][4] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK controls glucose-stimulated insulin secretion, while in the liver, it regulates carbohydrate metabolism.[5] this compound allosterically activates glucokinase, leading to an increase in glucose phosphorylation. This activation results in enhanced insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in liver cells.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published data, here are some recommended starting ranges:
-
Glucokinase Activation: The EC50 for this compound in activating human liver glucokinase is approximately 130 nM. A concentration range of 0.01 µM to 10 µM is a reasonable starting point for in vitro enzyme activity assays.
-
Insulin Secretion from Pancreatic β-cells (e.g., MIN6 cells): The EC50 for this compound in stimulating insulin secretion in MIN6 cells is approximately 267 nM. A starting concentration range of 0.1 µM to 25 µM is recommended for cell-based insulin secretion assays.
-
Hepatocyte Glucose Uptake: The EC50 for this compound in promoting 2-deoxy-D-glucose (2-DG) uptake in rat hepatocytes is approximately 1 µM. For hepatocyte-based assays, a concentration range of 0.1 µM to 10 µM would be a suitable starting point.
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the cell culture medium or assay buffer. To ensure stability, stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour.
Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Enzyme Type | EC50 | Fold Activation/Increase | Reference |
| Glucokinase Activation | Human Liver Glucokinase | 130 nM | 4.3-fold | |
| Insulin Secretion | MIN6 Cells | 267 nM | 26-fold | |
| 2-DG Hepatocytic Uptake | Rat Hepatocytes | 1 µM | 3-fold |
Experimental Protocols
Glucokinase Activity Assay
This protocol describes a coupled reaction to measure glucokinase activity by monitoring the production of NADPH.
Materials:
-
This compound
-
Recombinant human glucokinase (GST-tagged)
-
Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl₂, 1 mM DTT
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.004 µM to 100 µM.
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
1 mM NADP⁺
-
2.5 U/mL G6PDH
-
0.4 µg GST-glucokinase
-
-
Incubate the plate at 24°C for 15 minutes.
-
Measure the absorbance at 340 nm to determine the amount of NADPH produced.
-
Calculate the fold change in activity compared to the vehicle control.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|745051-61-0|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of Psn-GK1 in cellular assays
Welcome to the technical support center for Psn-GK1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, allosteric activator of the enzyme Glucokinase (GK), also known as Hexokinase IV.[1][2] It does not bind to the ATP-binding pocket but to a distinct allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose.[3] This activation enhances the conversion of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis.[3] In pancreatic β-cells, this leads to increased insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis.[3]
Q2: What are the known on-target effects of this compound in cellular assays?
In cellular models, this compound has been shown to:
-
Activate human liver glucokinase.
-
Increase glucose-stimulated insulin secretion in pancreatic MIN6 cells.
-
Enhance 2-deoxy-D-glucose (a glucose analog) uptake in primary rat hepatocytes.
Q3: What is the known selectivity of this compound against related enzymes?
This compound has demonstrated selectivity for glucokinase over other related hexokinases. In one study, at a concentration of 30 μM, this compound did not show any effect on other hexokinases (Hexokinase I, II, and III).
Q4: What are the primary concerns regarding off-target effects of Glucokinase Activators (GKAs) like this compound?
The main concerns with GKAs are often mechanism-based effects stemming from the over-activation of glucokinase, rather than binding to unrelated proteins. These can include:
-
Hypoglycemia: Excessive activation of glucokinase in pancreatic β-cells can lead to insulin secretion that is disproportionate to blood glucose levels, posing a risk of hypoglycemia.
-
Hyperlipidemia and Hepatic Steatosis: Chronic activation of hepatic glucokinase can lead to an accumulation of glucose-6-phosphate. This can increase glycolytic flux and subsequently elevate the production of acetyl-CoA, a precursor for de novo lipogenesis, potentially leading to increased triglycerides and fat accumulation in the liver.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with known glucokinase activation.
-
Question: I am seeing unexpected cellular effects that are not typically associated with the activation of the glucokinase pathway. Could this be an off-target effect of this compound?
-
Answer: While this compound is reported to be selective for glucokinase over other hexokinases, the possibility of off-target interactions with other proteins cannot be entirely ruled out without comprehensive profiling. To investigate this, consider the following:
-
Perform a Rescue Experiment: If the unexpected phenotype is due to an off-target effect, it should persist even when glucokinase is knocked down or inhibited by a different mechanism.
-
Conduct a Kinome Scan: A broad kinase screen can identify potential interactions with other kinases, although as an allosteric activator, this compound may not show up in typical ATP-competitive binding assays.
-
Use a Structurally Unrelated GKA: Compare the phenotype induced by this compound with that of another GKA with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target or pathway-related effect.
-
Issue 2: Significant cytotoxicity is observed at effective concentrations of this compound.
-
Question: My cells are showing signs of toxicity at concentrations where I expect to see glucokinase activation. Is this a known off-target effect?
-
Answer: High concentrations of any compound can lead to toxicity. It is crucial to determine if the observed cytotoxicity is related to the on-target activity or an off-target effect.
-
Dose-Response Analysis: Carefully titrate this compound to find the lowest effective concentration for glucokinase activation and determine if it is separable from the concentration causing cytotoxicity.
-
Metabolic Profiling: Assess key metabolic indicators. Over-activation of glycolysis can lead to metabolic stress. Measure lactate production and cellular ATP levels.
-
Apoptosis Assays: Use assays such as TUNEL or caspase activity assays to determine if the observed toxicity is due to apoptosis, which could be triggered by cellular stress.
-
Issue 3: I am observing an increase in lipid droplet accumulation in my hepatic cell line.
-
Question: After treating my hepatocyte cell line with this compound, I see an increase in intracellular lipids. Is this expected?
-
Answer: Yes, this can be an on-target consequence of glucokinase activation. Enhanced glucokinase activity in the liver leads to higher levels of glucose-6-phosphate, which can be shunted into the lipogenesis pathway. To confirm this:
-
Inhibit Downstream Lipogenic Enzymes: Use an inhibitor for key enzymes in the fatty acid synthesis pathway (e.g., an ACC inhibitor) to see if this can rescue the lipid accumulation phenotype.
-
Measure Lipogenic Gene Expression: Use qPCR to assess the expression levels of key lipogenic genes like SREBP-1c, FASN, and ACC. An increase in their expression would support an on-target mechanism.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Cell Line/System | EC50 | Fold Activation | Reference |
| Glucokinase Activation | Human Liver Glucokinase | 130 nM | 4.3-fold | |
| Insulin Secretion | MIN6 Cells | 267 nM | 26-fold | |
| Glucose Uptake | Rat Hepatocytes | 1 µM | 3-fold |
Table 2: Known Selectivity Profile of this compound
| Target | Assay Concentration | Effect | Reference |
| Hexokinase I, II, III | 30 µM | No effect observed | |
| Broad Kinome Panel | Not Publicly Available | Not Publicly Available |
Experimental Protocols
Protocol 1: KinomeScan™ to Profile Off-Target Kinase Interactions
This protocol describes a general approach for assessing the selectivity of a compound against a large panel of kinases.
-
Compound Submission: Prepare this compound at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial service provider offering KinomeScan™.
-
Assay Principle: The assay is a competition binding assay where this compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: Results are typically provided as a percentage of control, indicating the degree of binding inhibition. A lower percentage signifies a stronger interaction. Data is often visualized on a dendrogram of the human kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for glucokinase.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound binds to and stabilizes glucokinase.
Protocol 3: Western Blot for Downstream Signaling Analysis
This protocol can be used to assess the phosphorylation status of proteins downstream of metabolic changes induced by this compound.
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ACC as an indicator of lipogenesis) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. Normalize the levels of the protein of interest to the loading control.
Visualizations
Caption: Glucokinase signaling pathway in pancreas and liver.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected cellular phenotypes.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Systematic identification of allosteric effectors in Escherichia coli metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Studies
Disclaimer: The term "Psn-GK1" does not correspond to a recognized animal model in widespread scientific literature. This guide is developed based on the assumption that the query pertains to the Goto-Kakizaki (GK) rat , a common polygenic model for type 2 diabetes where managing experimental variability is a critical and well-documented challenge.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in their GK rat studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when using GK rats?
A1: Variability in GK rat studies arises from a combination of genetic, environmental, and procedural factors. The polygenic nature of the GK rat model leads to inherent animal-to-animal differences. Key sources include:
-
Genetic Drift: Spontaneous genetic mutations can accumulate differently in separate breeding colonies over time, leading to significant phenotypic divergence.
-
Gut Microbiota: The composition of the gut microbiome has a profound impact on metabolic parameters, including glucose tolerance, and can vary significantly between animal vendors and facilities.
-
Environmental Stressors: Factors such as housing density, cage type, noise levels, and light cycles can induce stress, affecting physiological readouts like corticosterone and glucose levels.
-
Dietary Inconsistencies: The composition of chow (e.g., source of protein, phytoestrogen content) can influence metabolic outcomes. Even minor variations between batches or manufacturers can introduce variability.
-
Procedural Variations: Inconsistent handling, timing of procedures (e.g., blood sampling), and variations in techniques like oral gavage or injections are major sources of data scatter.
A logical diagram illustrating the contributors to experimental variability is shown below.
Caption: Key factors contributing to experimental variability in GK rat studies.
Q2: How significant is the impact of the vendor and colony source on experimental outcomes?
A2: The source of GK rats is a critical factor. Due to genetic drift, colonies from different vendors or even different barrier facilities from the same vendor can exhibit distinct metabolic phenotypes. For instance, studies have shown significant differences in baseline glucose levels, insulin secretion, and the severity of diabetes-related complications between GK rat colonies maintained in Japan, Europe, and the United States. Therefore, it is crucial to source all animals for a single study from the same colony and to report the source in publications.
Table 1: Comparison of Metabolic Parameters in GK Rats from Different Colonies
| Parameter | GK/Slc (Japan) | GK/M (Europe) | GK/Crl (USA) | Wistar Control | Reference |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 185 ± 15 | 160 ± 12 | 100 ± 8 | |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 1.1 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.4 | |
| Glucose AUC (OGTT, 120 min) | ~18,000 | ~22,000 | ~19,500 | ~12,000 |
Data are representative values compiled from literature and may vary. AUC = Area Under the Curve.
Troubleshooting Guides
Problem 1: Baseline blood glucose levels in my GK rat cohort are highly variable before the study begins.
This is a common issue that can compromise the statistical power of a study. The following workflow can help diagnose and mitigate the problem.
Caption: Troubleshooting workflow for high baseline glucose variability.
Problem 2: I'm observing a high degree of variability in response to my therapeutic agent.
A2: When the response to a compound is inconsistent, it often points to issues with dosing accuracy, animal randomization, or underlying microbiome differences.
-
Dosing and Administration:
-
Action: Verify the accuracy of your dosing solution preparation and the calibration of your administration equipment (e.g., syringes, gavage needles).
-
Action: For oral gavage, ensure consistent delivery to the stomach and minimize stress. For injections, use a consistent site and depth.
-
-
Randomization:
-
Action: Do not rely on simple or convenience-based grouping. Use a body weight- and baseline glucose-stratified randomization method to ensure all experimental groups have a similar mean and variance for key parameters before dosing begins.
-
-
Microbiome Influence:
-
Action: Consider co-housing animals from different litters for a period before the study begins to help normalize the gut microbiota across the cohort.
-
Action: If variability persists and is extreme, you may need to profile the gut microbiome to identify outlier animals or correlations between specific microbial populations and drug response.
-
Detailed Experimental Protocol
Standardized Oral Glucose Tolerance Test (OGTT) Protocol for GK Rats
The OGTT is fundamental to metabolic studies but is highly sensitive to procedural variations. Adhering to a strict, standardized protocol is essential.
Objective: To assess glucose clearance and insulin response following an oral glucose challenge.
Materials:
-
Calibrated glucometer and test strips
-
Restraining device
-
20% D-glucose solution (sterile)
-
Oral gavage needles (18-gauge, straight)
-
Blood collection tubes (e.g., EDTA-coated for plasma)
-
Pipettes and tips
-
Timer
Workflow Diagram:
Caption: Standardized workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Steps:
-
Acclimation & Fasting:
-
Acclimate animals to the procedure room for at least 1 hour before starting.
-
Fast animals for 12-14 hours overnight. Ensure free access to water. To prevent coprophagy (which can affect glucose levels), transfer them to a clean cage with fresh bedding at the start of the fast.
-
-
Baseline (t=0):
-
Weigh the animal to calculate the precise volume of the glucose solution.
-
Warm the animal briefly under a heat lamp (if necessary) to facilitate blood collection from the tail vein.
-
Collect the baseline (t=0) blood sample. A small drop is sufficient for glucometer reading.
-
-
Glucose Administration:
-
Immediately after the baseline sample, administer the 20% D-glucose solution at a volume corresponding to 2 g/kg of body weight via oral gavage.
-
Start the timer the moment the gavage is complete.
-
-
Time-Point Sampling:
-
Collect subsequent blood samples at precisely 15, 30, 60, and 120 minutes after the glucose administration.
-
Minimize stress and handling time at each collection point.
-
-
Data Analysis:
-
Plot blood glucose concentration versus time for each animal.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion curve using the trapezoidal rule. This provides a quantitative measure of glucose intolerance.
-
Table 2: Troubleshooting Common OGTT Issues
| Issue | Possible Cause | Recommended Solution |
| High t=0 Glucose Variability | Incomplete fasting (coprophagy); handling stress. | Transfer to clean cage for fasting; habituate animals to handling before the study day. |
| Gavage-Related Deaths/Distress | Esophageal or stomach perforation; aspiration. | Ensure proper gavage technique; use correct needle size; do not force the needle. |
| Erratic Glucose Spikes | Inconsistent glucose administration; stress. | Verify gavage volume and technique; maintain a calm and quiet procedure room. |
| Inability to Collect Blood | Poor vasodilation; excessive sampling from one site. | Ensure proper warming; alternate sides of the tail vein for sampling. |
Psn-GK1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Psn-GK1, along with troubleshooting guides and frequently asked questions to ensure the successful application of this potent glucokinase activator in your experiments.
Stability and Storage Guidelines
Proper handling and storage of this compound are critical to maintain its potency and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: How should I store this compound powder?
A1: this compound in its powdered form is stable for up to 24 months when stored in a tightly sealed vial at -20°C.[1] To prevent degradation from moisture and air, ensure the container is securely closed.
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: For optimal results, it is best to prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, we recommend dissolving this compound in dimethyl sulfoxide (DMSO).
Q3: How should I store this compound stock solutions?
A3: this compound solutions in DMSO can be stored as aliquots in tightly sealed vials. For short-term storage, solutions are usable for up to two weeks at 4°C.[2] For long-term storage, aliquots can be kept at -80°C for up to six months.[2] It is also reported that stock solutions can be stored at -20°C and are generally usable for up to one month.[1] To avoid repeated freeze-thaw cycles, it is crucial to store the compound in single-use aliquots.
Q4: How should I handle this compound before use?
A4: Before opening the vial, whether it contains the powder or a frozen stock solution, it is recommended to allow the product to equilibrate to room temperature for at least one hour. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.
Q5: Is this compound sensitive to light?
Quantitative Stability and Storage Data
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 2 years |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | DMSO | -80°C | Up to 6 months |
Experimental Protocols and Troubleshooting
This section provides a detailed protocol for preparing this compound solutions and a troubleshooting guide for common issues that may arise during your experiments.
Detailed Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical in vitro glucokinase activity assay.
Materials:
-
This compound powder (MW: 438.53 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to your specific vial size of this compound. For example, to a 1 mg vial of this compound, add 228 µL of DMSO.
-
Recap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
For long-term storage, store the aliquots at -80°C. For short-term storage, -20°C is also an option.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations for your experiment. Note: It is important to consider the final concentration of DMSO in your assay, as high concentrations can affect enzyme activity. Aim to keep the final DMSO concentration below 0.5%.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitated out of solution upon dilution in aqueous buffer. | This compound has low aqueous solubility. The concentration of the compound in the aqueous buffer may be too high. | - Ensure the final concentration of this compound in the assay is within its solubility limit in the chosen buffer. - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on the assay. - Prepare fresh dilutions from the stock solution and use them immediately. |
| Inconsistent or lower-than-expected activity between experiments. | - Improper storage of this compound powder or stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Degradation of the compound due to exposure to light or moisture. | - Store this compound powder and solutions according to the recommended guidelines. - Always use single-use aliquots to avoid freeze-thaw cycles. - Protect the compound from light by using amber vials or foil. |
| Loss of this compound efficacy in long-term cell culture experiments. | Glucokinase activators can sometimes show declining efficacy during chronic exposure in biological systems. | - This may be a pharmacological effect rather than a stability issue. Consider performing time-course experiments to characterize the duration of action. - For in vitro studies, replenish the compound with fresh media at regular intervals. |
| High background signal in the assay. | The concentration of DMSO in the assay may be too high, affecting the assay components or the detection system. | - Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%). - Run appropriate vehicle controls with the same final concentration of DMSO to normalize the data. |
Visualizing Key Processes
To aid in the understanding of this compound's mechanism of action and experimental handling, the following diagrams are provided.
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: this compound activates glucokinase, enhancing glucose metabolism and insulin secretion.
Experimental Workflow for this compound Solution Preparation
Caption: Step-by-step workflow for preparing this compound solutions for experimental use.
Troubleshooting Logic for this compound Precipitation
Caption: A logical guide to troubleshooting this compound precipitation issues in aqueous solutions.
References
Managing hypoglycemia as a side effect of Psn-GK1 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects during in vivo experiments with the glucokinase activator, Psn-GK1.
Frequently Asked Questions (FAQs)
Q1: Is hypoglycemia a common side effect of this compound?
A1: No, published studies have consistently shown that this compound effectively lowers blood glucose in diabetic rodent models without causing hypoglycemia.[1][2][3][4] The mechanism of action of glucokinase activators like this compound is glucose-dependent, meaning they are more active at higher glucose concentrations, which inherently reduces the risk of driving blood glucose to dangerously low levels.[5]
Q2: Under what circumstances might I observe hypoglycemia with this compound?
A2: While atypical, hypoglycemia could potentially be observed under specific experimental conditions. These may include:
-
Use in non-diabetic (euglycemic) animal models: Healthy animals with normal glucose regulation may be more susceptible.
-
Incorrect dosage: Significant overdose of this compound could potentially override the glucose-dependent mechanism.
-
Co-administration with other glucose-lowering agents: Combining this compound with drugs like insulin or sulfonylureas could have an additive or synergistic effect.
-
Fasting state of the animals: Prolonged fasting before drug administration could increase susceptibility.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is an allosteric activator of the enzyme glucokinase (GK). Glucokinase acts as a glucose sensor in pancreatic β-cells and liver cells. By activating GK, this compound enhances glucose-stimulated insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver, both of which contribute to lowering blood glucose levels.
Troubleshooting Guide: Unexpected Hypoglycemia
If you observe unexpected hypoglycemia (defined as blood glucose <60 mg/dL or as specified by your institutional guidelines) in your animal models, follow this guide to identify the potential cause.
| Observed Issue | Potential Cause | Recommended Action |
| Consistent hypoglycemia across multiple animals in a treatment group. | Dosage Calculation Error: The administered dose may be significantly higher than intended. | 1. Immediately implement the "Emergency Protocol for Managing Acute Hypoglycemia." 2. Re-verify all dose calculations, stock solution concentrations, and dilution steps. 3. If an error is confirmed, adjust the dosage for subsequent experiments. |
| Inappropriate Animal Model: The study may be conducted in non-diabetic or highly insulin-sensitive animals. | 1. Review the literature to confirm the expected response of your chosen animal strain to glucokinase activators. 2. Consider performing a dose-response study to establish a non-hypoglycemic effective dose in your specific model. | |
| Sporadic hypoglycemia in individual animals. | Administration Error: Inconsistent dosing volume or technique. | 1. Review animal dosing procedures with all personnel to ensure consistency. 2. Ensure proper mixing of the dosing solution before each administration. |
| Animal Health Status: Underlying illness or stress in an animal can affect glucose metabolism. | 1. Perform a health check on the affected animal. 2. Exclude animals that show signs of illness from the study. | |
| Hypoglycemia when co-administered with another compound. | Pharmacodynamic Interaction: The other compound may have glucose-lowering effects that are potentiated by this compound. | 1. Review the pharmacology of the co-administered compound. 2. Design a study to evaluate the effects of each compound individually before testing them in combination. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme System | Glucose Concentration | Reference |
| Glucokinase Activation (EC50) | 130 nM | Human Liver Glucokinase | 5 mmol/l | |
| Fold Activation of Glucokinase | 4.3-fold | Human Liver Glucokinase | 5 mmol/l | |
| Insulin Secretion (EC50) | 267 nM | MIN6 Cells | 5 mmol/l | |
| Fold Increase in Insulin Secretion | 26-fold | MIN6 Cells | 5 mmol/l | |
| Hepatocyte Glucose Uptake (EC50) | 1 µM | Rat Hepatocytes | 5 mmol/l | |
| Fold Increase in Glucose Uptake | 3-fold | Rat Hepatocytes | 5 mmol/l |
Table 2: In Vivo Effects of this compound in C57Bl/6 Mice
| Dose (Oral) | Effect on Blood Glucose | Effect on Insulin | Reference |
| 1 mg/kg | Reduced | Not significantly increased | |
| 10 mg/kg | Reduced | Significantly increased |
Visualizations
Caption: this compound signaling pathway in pancreas and liver.
Caption: Workflow for troubleshooting unexpected hypoglycemia.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring During this compound Administration
This protocol is a general guideline. Specific time points and procedures should be adapted to your experimental design and approved by your Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound dosing solution
-
Vehicle control solution
-
Calibrated glucometer and test strips validated for the species
-
Lancets or appropriate blood collection supplies
-
Warming device (e.g., heat lamp)
-
Restraint device appropriate for the species
Procedure:
-
Acclimation: Acclimate animals to handling and restraint procedures for several days before the experiment to minimize stress-induced hyperglycemia.
-
Fasting: If required by the protocol, fast animals for a standardized period (e.g., 4-6 hours). Ensure free access to water. Overnight fasting is generally not recommended.
-
Baseline Glucose Reading (T=0):
-
Gently restrain the animal.
-
Slightly warm the tail to promote blood flow.
-
Collect a small drop of blood from the tail vein.
-
Measure and record the baseline blood glucose level.
-
-
Administration: Administer this compound or vehicle control solution via the specified route (e.g., oral gavage). Record the exact time of administration.
-
Post-Dose Monitoring: Measure blood glucose at predetermined time points (e.g., 30, 60, 90, 120, 240 minutes) after administration. The exact time points should be chosen to capture the expected peak activity of the compound.
-
Observation: Continuously monitor animals for any clinical signs of hypoglycemia, such as lethargy, shivering, ataxia, or seizures.
-
Recovery: After the final blood draw, return animals to their home cage with free access to food and water. Monitor their recovery.
Protocol 2: Emergency Protocol for Managing Acute Hypoglycemia
This protocol should be initiated immediately if an animal displays severe clinical signs of hypoglycemia or if blood glucose drops below a critical threshold (e.g., 30-35 mg/dL).
Materials:
-
Sterile 20-50% Dextrose (Glucose) solution for injection
-
Sterile 0.9% Saline
-
Syringes and needles for injection (e.g., intraperitoneal or subcutaneous)
-
Oral glucose gel or corn syrup
Procedure:
-
Immediate Action: If the animal is conscious and able to swallow, administer oral glucose gel or corn syrup (approximately 1 g/kg).
-
For Severe Cases or Unconscious Animals:
-
Administer a bolus of sterile glucose solution. A common starting dose is 1-2 g/kg body weight, which can be given as a 10% or 20% solution via intraperitoneal (IP) or subcutaneous (SC) injection. For severe, rapid-onset cases, intravenous (IV) administration of a 50% dextrose solution (1-5 mL, given slowly) may be required by trained personnel.
-
Example Calculation for IP/SC Injection: For a 25g mouse, a 1 g/kg dose is 25 mg of glucose. If using a 20% glucose solution (200 mg/mL), the injection volume would be 0.125 mL.
-
-
Monitor Blood Glucose: Re-check blood glucose 15-30 minutes after glucose administration.
-
Repeat Dosing: If blood glucose remains critically low, the glucose administration may be repeated.
-
Supportive Care:
-
Provide a source of warmth to prevent hypothermia.
-
Once the animal is conscious and stable, provide easy access to food or a nutrient-dense gel.
-
-
Documentation: Record all observations, treatments, and glucose measurements.
-
Protocol Review: The animal should be removed from the current experiment. The experimental protocol, especially the this compound dosage, should be thoroughly reviewed before proceeding with other animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Glucokinase - Wikipedia [en.wikipedia.org]
Technical Support Center: Assessing Compound Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to assess the cytotoxicity of compounds, using the glucokinase activator Psn-GK1 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the potential cytotoxicity of a new compound like this compound?
A1: The initial step is to perform a dose-response and time-course experiment using a rapid and cost-effective cell viability assay, such as the MTT assay. This will help determine the concentration range at which the compound exhibits cytotoxic effects and the optimal time point for further, more detailed assays.
Q2: Which cell viability assays are most commonly used to determine the mechanism of cell death induced by a compound?
A2: To elucidate the mechanism of cell death, a combination of assays is recommended. This typically includes:
-
MTT or MTS Assays: To measure metabolic activity, indicating overall cell viability.[1][2]
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage, a marker of necrosis or late apoptosis.[3][4]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To specifically detect early and late apoptotic events.
Q3: Can this compound, as a glucokinase activator, interfere with metabolic assays like MTT?
A3: It is possible. Compounds that modulate metabolic pathways, such as glucokinase activators, could potentially alter cellular respiration and mitochondrial activity, which can directly affect the reduction of tetrazolium salts like MTT, leading to misleading results. It is crucial to include proper controls and consider orthogonal assays that measure different aspects of cell viability, such as membrane integrity (LDH assay) or ATP levels.
Q4: How should I design my experiments to obtain reliable and reproducible cytotoxicity data?
A4: A well-designed experiment should include:
-
Controls: Untreated cells (negative control), vehicle-treated cells (solvent control), and a known cytotoxic agent (positive control).
-
Dose-Response: A range of compound concentrations, typically in a logarithmic series.
-
Time-Course: Multiple time points to capture the dynamics of the cytotoxic effect.
-
Replicates: Both technical and biological replicates to ensure statistical validity.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance | - Contamination of culture medium. - Degradation of MTT solution. - Test compound interferes with MTT reduction. | - Use fresh, high-quality reagents and serum-free medium during incubation. - Include control wells with the test compound but without cells to check for direct MTT reduction. |
| Low signal or weak absorbance | - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. - Incorrect incubation time. | - Optimize initial cell seeding density. - Ensure complete dissolution of formazan crystals by gentle pipetting or shaking. - Increase incubation time with MTT (typically 2-4 hours). |
| Inconsistent results between replicates | - Uneven cell seeding. - Bubbles in wells. - Incomplete removal of media before adding solubilization buffer. | - Ensure a homogenous cell suspension before seeding. - Be careful during pipetting to avoid bubble formation. - Carefully aspirate media without disturbing the formazan crystals. |
LDH Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High spontaneous LDH release in control cells | - Suboptimal cell culture conditions (e.g., over-confluence). - Harsh cell handling during seeding. | - Ensure cells are in a logarithmic growth phase and not over-confluent. - Handle cells gently during plating and treatment. |
| Low experimental LDH release with known cytotoxic compound | - Low cell density. - Test compound inhibits LDH enzyme activity. | - Optimize cell number to ensure a detectable signal. - To test for interference, add the compound to the lysate of untreated cells before the assay. |
| High background from serum in the medium | - Serum contains endogenous LDH. | - Use a serum-free medium or reduce the serum concentration during the experiment. - Include a "medium only" background control. |
Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry)
| Problem | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) in the control group | - Poor cell health or mechanical stress. - Over-trypsinization. | - Use healthy, log-phase cells and handle them gently. - Use a gentle cell dissociation reagent like Accutase. |
| No or weak Annexin V signal in treated cells | - Insufficient drug concentration or treatment time. - Apoptotic cells detached and were discarded. - Incorrect buffer used for staining. | - Perform a dose-response and time-course experiment to find optimal conditions. - Collect both adherent and floating cells for analysis. - Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent. |
| Poor separation of cell populations | - Incorrect fluorescence compensation settings. - Cell clumping. | - Use single-color controls to set up proper compensation. - Gently mix the sample before analysis and consider filtering if clumping is severe. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (or the test compound) and appropriate controls (vehicle and positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Controls: Prepare wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background control (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Annexin V/PI Apoptosis Assay
-
Cell Preparation and Treatment: Treat cells with the test compound in a suitable culture plate or flask.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Data Presentation
The following tables present hypothetical data for the cytotoxic effect of this compound on a cancer cell line.
Table 1: MTT Assay - Cell Viability (%) after 48h Treatment with this compound
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.3 ± 3.8 |
| 100 | 25.1 ± 2.9 |
| 200 | 10.4 ± 1.5 |
Table 2: LDH Assay - % Cytotoxicity after 48h Treatment with this compound
| This compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 |
| 10 | 15.4 ± 2.3 |
| 50 | 48.9 ± 4.7 |
| 100 | 75.6 ± 5.9 |
| 200 | 89.1 ± 3.4 |
Table 3: Apoptosis Assay - % of Cell Populations after 48h Treatment with this compound (100 µM)
| Cell Population | % of Total (Mean ± SD) |
| Viable (Annexin V- / PI-) | 28.3 ± 3.1 |
| Early Apoptotic (Annexin V+ / PI-) | 45.1 ± 4.2 |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 22.5 ± 2.8 |
| Necrotic (Annexin V- / PI+) | 4.1 ± 0.9 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of a test compound.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
Validation & Comparative
Psn-GK1: A Comparative Efficacy Analysis Against Other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Psn-GK1, a potent glucokinase activator (GKA), against other notable GKAs: Dorzagliatin, TTP399, and MK-0941. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds in the context of type 2 diabetes research and development.
Introduction to Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, primarily the pancreas and liver. In pancreatic β-cells, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls glucose uptake and glycogen synthesis.[1] Glucokinase activators are small molecules that enhance the activity of GK, thereby improving glycemic control.[1] This guide focuses on the comparative preclinical efficacy of this compound, a potent GKA, and other significant GKAs that have been in development.
In Vitro Efficacy Comparison
The following table summarizes the in vitro potency of this compound, Dorzagliatin, TTP399, and MK-0941 on glucokinase activation and subsequent cellular responses. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited in the public domain. The data presented is compiled from various preclinical studies.
| Parameter | This compound | Dorzagliatin | TTP399 | MK-0941 |
| GK Activation (EC50) | 130 nM (at 5 mM glucose)[2][3] | Data not available in direct comparative studies | Hepatoselective, data on direct EC50 is limited[4] | 240 nM (at 2.5 mM glucose), 65 nM (at 10 mM glucose) |
| Fold GK Activation | 4.3-fold (at 5 mM glucose) | Data not available in direct comparative studies | Data not available in direct comparative studies | 1.5-fold increase in Vmax |
| Insulin Secretion | 26-fold increase in MIN6 cells (EC50 267 nM) | Dose-dependent increase in insulin secretion | Does not alter insulin secretion (hepatoselective) | 17-fold increase in isolated rat islets |
| Hepatocyte Glucose Uptake | 3-fold increase (EC50 1 µM) | Promotes hepatic glucose uptake | Enhances hepatic glucose metabolism | Up to 18-fold increase in glucose uptake |
In Vivo Efficacy Comparison
The in vivo efficacy of these glucokinase activators has been evaluated in various rodent models of diabetes. The following table summarizes key findings. As with the in vitro data, direct comparative studies are scarce, and the data is collated from separate publications.
| Parameter | This compound | Dorzagliatin | TTP399 | MK-0941 |
| Animal Model(s) | C57Bl/6, db/db, ob/ob mice; Zucker diabetic fatty rats | Rat models of T2DM | Wistar rats, mice, Gottingen minipigs | HFD mice, db/db mice, HFD/STZ mice, healthy dogs |
| Effect on Blood Glucose | Dose-dependent reduction in blood glucose in C57Bl/6 mice; improved glycemic profiles in db/db and Zucker rats without hypoglycemia | Significant reduction in FPG and PPG | Improved glycemic control | Significant dose-dependent reduction in blood glucose |
| Oral Glucose Tolerance Test (OGTT) | Dose-dependently reduced glucose excursions in ob/ob mice | Improved glucose tolerance | Data not available in direct comparative studies | Reduced total AUC of plasma glucose by up to 48% in dogs |
| Risk of Hypoglycemia | Did not cause hypoglycemia in diabetic animal models | Low risk of hypoglycemia | No hypoglycemia observed (hepatoselective) | Associated with an increased incidence of hypoglycemia |
| Effect on Lipids | No alterations to lipid levels after subchronic administration | Slight increase in lipid parameters reported in some studies | No detrimental effect on plasma lipids | Associated with elevations in triglycerides |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluation for these compounds, the following diagrams are provided.
Caption: Glucokinase signaling pathway in pancreas and liver.
Caption: Experimental workflow for GKA efficacy evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of glucokinase activators, based on methodologies reported in the literature.
In Vitro Glucokinase Activation Assay
-
Objective: To determine the direct effect of the compound on glucokinase enzyme activity.
-
Materials: Recombinant human glucokinase, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), buffer solution (e.g., HEPES), test compound (this compound or other GKA).
-
Procedure:
-
A coupled enzyme assay is performed by monitoring the production of NADPH at 340 nm.
-
The reaction mixture contains glucokinase, ATP, varying concentrations of glucose, and the test compound.
-
The glucose-6-phosphate produced by glucokinase is converted by G6PDH, which reduces NADP+ to NADPH.
-
The rate of NADPH production is proportional to the glucokinase activity.
-
EC50 values and fold activation are calculated by fitting the data to a dose-response curve.
-
MIN6 Insulin Secretion Assay
-
Objective: To assess the effect of the compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.
-
Materials: MIN6 cells, culture medium, Krebs-Ringer bicarbonate buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, test compound, insulin ELISA kit.
-
Procedure:
-
MIN6 cells are seeded in multi-well plates and cultured to confluence.
-
Cells are pre-incubated in KRBH with low glucose to establish a basal insulin secretion rate.
-
The pre-incubation buffer is replaced with KRBH containing low or high glucose, with or without the test compound, and incubated for a defined period (e.g., 1-2 hours).
-
The supernatant is collected, and the insulin concentration is quantified using an ELISA kit.
-
Results are expressed as fold-increase in insulin secretion compared to the vehicle control.
-
Hepatocyte Glucose Uptake Assay
-
Objective: To measure the effect of the compound on glucose uptake in primary hepatocytes or a hepatocyte cell line.
-
Materials: Primary hepatocytes or a suitable cell line (e.g., HepG2), culture medium, incubation buffer, radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose), test compound, scintillation counter.
-
Procedure:
-
Hepatocytes are plated in multi-well plates.
-
Cells are incubated with the test compound in a buffer containing the radiolabeled glucose analog for a specific time.
-
The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of glucose uptake.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the in vivo effect of the compound on glucose disposal in a diabetic or healthy animal model.
-
Materials: Diabetic mice (e.g., db/db or ob/ob) or healthy mice, glucose solution (e.g., 2 g/kg), test compound formulated for oral administration, glucometer.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose measurement is taken from the tail vein.
-
The test compound or vehicle is administered orally.
-
After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.
-
Conclusion
Based on the available preclinical data, this compound emerges as a highly potent glucokinase activator with a strong efficacy profile in both in vitro and in vivo models. It demonstrates significant enhancement of both insulin secretion and hepatic glucose uptake, leading to robust glucose-lowering effects in various diabetic animal models without an associated risk of hypoglycemia.
While direct comparative studies are limited, the compiled data suggests that this compound's potency is among the highest reported for GKAs. Dorzagliatin also shows a strong clinical profile with a low risk of hypoglycemia. TTP399's hepatoselective nature presents a different therapeutic strategy, potentially minimizing the risk of hypoglycemia by avoiding pancreatic stimulation. In contrast, while MK-0941 demonstrated efficacy, its development was hampered by a higher incidence of hypoglycemia and off-target lipid effects.
The selection of a specific glucokinase activator for further development would depend on the desired therapeutic profile, balancing potent glycemic control with a favorable safety margin, particularly concerning hypoglycemia and lipid metabolism. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising compounds.
References
A Head-to-Head In Vivo Comparison of Psn-GK1 and Piragliatin: A Guide for Researchers
This guide provides a comparative analysis of the in vivo performance of two glucokinase activators (GKAs), Psn-GK1 and Piragliatin. While direct head-to-head studies are not publicly available, this document synthesizes data from independent in vivo studies on each compound to offer a comparative overview for researchers, scientists, and drug development professionals. Both this compound and Piragliatin are designed to lower blood glucose levels by activating glucokinase, a key enzyme in glucose metabolism.
Mechanism of Action: Glucokinase Activation
Both this compound and Piragliatin are allosteric activators of glucokinase (GK).[1][2] GK plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] In pancreatic β-cells, GK activation leads to increased glucose-stimulated insulin secretion (GSIS).[3] In the liver, it enhances glucose uptake and glycogen synthesis.[4] The activation of GK by these compounds helps to restore normal glucose sensitivity and improve glycemic control in the context of type 2 diabetes.
In Vivo Efficacy: A Comparative Summary
The following tables summarize the in vivo effects of this compound and Piragliatin based on available preclinical and clinical data.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose (mg/kg, oral) | Key Findings | Reference |
| C57Bl/6 mice | 1 and 10 | Reduced blood glucose at both doses. Insulin increased significantly only at the 10 mg/kg dose. | |
| db/db mice | Not specified | Improved glycemic profiles without causing hypoglycemia. | |
| Zucker diabetic fatty rats | Not specified | Improved glycemic profiles without causing hypoglycemia. | |
| ob/ob mice | Not specified | Dose-dependently reduced excursions in oral glucose tolerance tests (OGTTs). |
Table 2: In Vivo Efficacy of Piragliatin in Humans with Type 2 Diabetes
| Study Population | Dose | Key Findings | Reference |
| 15 patients with mild type 2 diabetes | 25 mg and 100 mg (single dose) | Dose-dependent reduction of glucose in fasting and fed states. Increased β-cell function and glucose utilization, and decreased endogenous glucose output in the fasting state. | |
| 59 patients with type 2 diabetes | 10, 25, 50, 100, 200 mg (twice daily) | Dose-dependent reductions in fasting (up to 32.5%) and postprandial (up to 35.5%) plasma glucose. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for interpreting and comparing the results.
This compound: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
The experimental workflow for an OGTT with this compound in ob/ob mice is outlined below.
Protocol Details:
-
Animals: ob/ob mice, a model for obesity and insulin resistance.
-
Acclimatization: Animals are housed under standard conditions with free access to food and water before the experiment.
-
Fasting: Food is withdrawn for a specified period (e.g., 5 hours) before the test, with water available ad libitum.
-
Dosing: A baseline blood sample is taken from the tail tip. Mice are then dosed orally with this compound at various concentrations or with a vehicle control.
-
Glucose Challenge: After a predetermined time following compound administration, a concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected from the tail tip at multiple time points post-glucose challenge (e.g., 0, 30, 60, 120 minutes).
-
Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the effect of the compound on glucose tolerance.
Piragliatin: Mechanistic Study in Patients with Type 2 Diabetes
A randomized, double-blind, placebo-controlled crossover trial was conducted to investigate the effects of Piragliatin.
Protocol Details:
-
Study Design: A phase Ib randomized, double-blind, placebo-controlled crossover trial.
-
Participants: 15 volunteer ambulatory patients with mild type 2 diabetes.
-
Interventions: Each patient underwent three 10-hour study periods with at least a 14-day interval. In each period, they received a single dose of placebo, 25 mg Piragliatin, or 100 mg Piragliatin at -120 minutes.
-
Assessments: An oral glucose tolerance test (OGTT) with a dual-tracer dilution technique was performed at time 0.
-
Primary Outcome: Plasma glucose concentration.
-
Secondary Outcomes: Model-assessed β-cell function and tracer-determined glucose fluxes.
Safety and Tolerability
-
This compound: In preclinical rodent models, this compound was shown to improve glycemic profiles without causing hypoglycemia. Subchronic administration did not lead to tachyphylaxis, and there were no adverse effects on lipid levels, liver weight, glycogen content, or body weight.
-
Piragliatin: In a multiple-ascending-dose study in patients with type 2 diabetes, Piragliatin was generally well tolerated. The only dose-limiting adverse event was mild or moderate hypoglycemia, which was easily managed with sugar-containing drinks or meals.
Conclusion
Both this compound and Piragliatin have demonstrated significant antihyperglycemic effects in vivo through the activation of glucokinase. This compound has shown potent glucose-lowering effects in various rodent models of diabetes without causing hypoglycemia. Piragliatin has been evaluated in clinical trials and has shown dose-dependent reductions in both fasting and postprandial glucose levels in patients with type 2 diabetes, with a manageable risk of hypoglycemia.
The absence of direct comparative studies necessitates that researchers carefully consider the differences in experimental models (rodents vs. humans) and study designs when evaluating the relative potential of these two compounds. The data presented in this guide serves as a foundation for understanding the individual in vivo profiles of this compound and Piragliatin. Further head-to-head studies would be invaluable for a definitive comparison of their efficacy and safety.
References
- 1. SAR, pharmacokinetics, safety, and efficacy of glucokinase activating 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamides: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Psn-GK1's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Psn-GK1, a potent glucokinase activator, utilizing knockout models. By objectively comparing its performance with other glucokinase activators and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the field of diabetes and metabolic diseases.
Introduction to this compound and its Putative Mechanism of Action
This compound is a small molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels.[1][3] In the liver, it facilitates glucose uptake and its conversion to glycogen for storage.[1] this compound is proposed to enhance the catalytic activity of glucokinase, primarily by decreasing its S0.5 for glucose, leading to a more efficient glucose phosphorylation at lower glucose concentrations. This dual action on the pancreas and liver is believed to be responsible for its potent antihyperglycemic effects observed in preclinical studies.
To rigorously validate this proposed mechanism, knockout (KO) animal and cell line models are indispensable. By observing the effects of this compound in models where the glucokinase gene (Gck) is partially or completely absent, researchers can definitively determine the on-target effects of the compound.
Comparison with Alternative Glucokinase Activators
Several other glucokinase activators (GKAs) have been developed, each with distinct characteristics. A comparison of this compound with these alternatives provides context for its potential therapeutic utility.
| Compound | Mechanism of Action | Development Stage | Key Characteristics |
| This compound | Dual-acting (Pancreas & Liver) GKA | Preclinical | Potent activator, reduces glucose S0.5. |
| Dorzagliatin | Dual-acting (Pancreas & Liver) GKA | Approved in China | First-in-class GKA approved for type 2 diabetes. |
| TTP399 | Hepato-selective GKA | Phase II Clinical Trials | Designed to activate glucokinase primarily in the liver to minimize the risk of hypoglycemia. |
| AZD1656 | Dual-acting GKA | Clinical Trials (Discontinued) | Showed initial efficacy but faced challenges with long-term durability and hypoglycemia risk. |
| MK-0941 | Dual-acting GKA | Clinical Trials (Discontinued) | A potent GKA that was discontinued due to a high risk of hypoglycemia. |
| PB-201 | Partial, dual-acting GKA | Phase I Clinical Trials | Aims to optimize the blood glucose profile while reducing the risk of hypoglycemia. |
Validating this compound's Mechanism with Knockout Models
The definitive validation of this compound's on-target activity involves the use of glucokinase knockout models. The expected outcome is that this compound will exert its glucose-lowering effects in wild-type (WT) models but will have a significantly diminished or no effect in glucokinase knockout (KO) models.
In Vivo Validation using Glucokinase Knockout Mouse Models
Several glucokinase knockout mouse models are available, each offering unique insights:
-
Heterozygous Global Gck Knockout (Gck+/-) Mice: These mice have one functional copy of the Gck gene and exhibit mild, persistent hyperglycemia, mimicking some aspects of Maturity-Onset Diabetes of the Young, type 2 (MODY2). They serve as a good model to assess if this compound can rescue the diabetic phenotype.
-
Liver-Specific Gck Knockout (L-Gck-/-) Mice: These mice have a specific deletion of the Gck gene in hepatocytes. They display impaired hepatic glucose uptake and glycogen synthesis, leading to hyperglycemia. This model is ideal for validating the hepatic effects of this compound.
-
Pancreatic β-cell-Specific Gck Knockout (β-Gck-/-) Mice: These mice lack glucokinase specifically in the pancreatic β-cells, resulting in defective glucose-stimulated insulin secretion and severe diabetes. This model is crucial for confirming the pancreatic action of this compound.
Proposed In Vivo Experiments
| Experiment | Wild-Type (WT) Mice | Gck Knockout (KO) Mice | Expected Outcome for this compound |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Improved glucose tolerance | No significant improvement in glucose tolerance | This compound's effect is dependent on functional glucokinase. |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | No significant improvement in glucose tolerance | Confirms the necessity of glucokinase for this compound's action in a more physiological setting. |
| Hyperglycemic Clamp | Increased glucose infusion rate required to maintain hyperglycemia, indicating enhanced glucose disposal. Increased insulin secretion. | No significant change in glucose infusion rate or insulin secretion. | Demonstrates that this compound's effects on glucose disposal and insulin secretion are mediated through glucokinase. |
| Hepatic Glycogen Content Measurement | Increased hepatic glycogen stores. | No significant increase in hepatic glycogen. | Validates the liver-specific action of this compound. |
In Vitro Validation using Glucokinase Knockout Cell Lines
-
Glucokinase Knockout Pancreatic β-cell Lines (e.g., MIN6, INS-1): These cell lines, with the Gck gene knocked out using CRISPR/Cas9 or other gene-editing technologies, are invaluable for dissecting the cellular mechanism of this compound.
Proposed In Vitro Experiments
| Experiment | Wild-Type (WT) β-cells | Gck Knockout (KO) β-cells | Expected Outcome for this compound |
| Glucose-Stimulated Insulin Secretion (GSIS) Assay | Potentiated insulin secretion at sub-stimulatory and stimulatory glucose concentrations. | No potentiation of insulin secretion. | Confirms that this compound's effect on insulin secretion is directly mediated by glucokinase. |
| Cellular Glucose Uptake Assay | Increased glucose uptake. | No significant increase in glucose uptake. | Demonstrates the role of glucokinase activation by this compound in cellular glucose metabolism. |
Experimental Protocols
In Vivo Experimental Protocols (Mouse Models)
-
Animals: Age- and sex-matched wild-type and Gck knockout mice.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline blood glucose from a tail snip.
-
Administer this compound or vehicle orally at a predetermined time before the glucose challenge.
-
Inject D-glucose intraperitoneally (1-2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. Compare the AUC between treatment groups and genotypes.
-
Animals: Catheterized, conscious, and unrestrained wild-type and Gck knockout mice.
-
Procedure:
-
Fast mice overnight (approximately 15 hours).
-
Infuse a variable rate of 20% dextrose to raise and maintain blood glucose at a hyperglycemic level (e.g., ~300 mg/dL).
-
Administer this compound or vehicle prior to or during the clamp.
-
Collect blood samples at regular intervals to measure plasma glucose and insulin concentrations.
-
-
Data Analysis: Compare the glucose infusion rate required to maintain hyperglycemia and the plasma insulin levels between groups.
-
Animals: Wild-type and liver-specific Gck knockout mice.
-
Procedure:
-
Treat mice with this compound or vehicle.
-
At a specified time point, euthanize the mice and rapidly excise the liver.
-
Freeze the liver tissue in liquid nitrogen.
-
Hydrolyze a portion of the liver tissue in HCl to break down glycogen into glucose.
-
Measure the glucose concentration using a commercial glucose assay kit.
-
-
Data Analysis: Normalize the glycogen content to the liver tissue weight and compare between groups.
In Vitro Experimental Protocols (Cell Lines)
-
Cells: Wild-type and Gck knockout pancreatic β-cell lines (e.g., MIN6).
-
Procedure:
-
Seed cells in 96-well plates and grow to ~80% confluency.
-
Wash cells and pre-incubate in a low-glucose buffer (e.g., 1-2.8 mM glucose) for 1-2 hours.
-
Replace the buffer with solutions containing low and high glucose concentrations (e.g., 2.8 mM and 20 mM glucose), with or without this compound.
-
Incubate for 1 hour.
-
Collect the supernatant and measure insulin concentration using an ELISA kit.
-
-
Data Analysis: Normalize insulin secretion to total protein content and compare the fold-change in insulin secretion between different conditions.
-
Cells: Wild-type and Gck knockout cell lines.
-
Procedure:
-
Culture cells to an appropriate density.
-
Wash and incubate cells in a glucose-free buffer.
-
Add a solution containing a fluorescent or radioactive glucose analog (e.g., 2-NBDG or 2-deoxy-D-[3H]glucose) with or without this compound.
-
Incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells to remove extracellular glucose analog.
-
Lyse the cells and measure the intracellular fluorescence or radioactivity.
-
-
Data Analysis: Compare the glucose uptake between different treatment groups and cell lines.
Visualizing the Mechanism and Experimental Workflow
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical framework for knockout model validation.
Conclusion
The use of glucokinase knockout models provides a rigorous and definitive approach to validating the mechanism of action of this compound. By comparing its effects in wild-type models to those in models lacking glucokinase, researchers can unequivocally demonstrate that this compound's antihyperglycemic properties are mediated through the activation of its intended target. The experimental framework outlined in this guide offers a robust strategy for generating the necessary data to support the continued development of this compound as a potential therapeutic agent for type 2 diabetes.
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
A Comparative Analysis of Psn-GK1 and GKA50: Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent small-molecule glucokinase activators (GKAs), Psn-GK1 and GKA50. Both compounds have been investigated for their potential as therapeutic agents for type 2 diabetes due to their ability to enhance the activity of glucokinase, a key enzyme in glucose metabolism. This document summarizes their comparative potency, outlines the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Potency
The following table summarizes the in vitro potency of this compound and GKA50 across various functional assays. The data indicates that while both are potent activators of glucokinase, GKA50 exhibits a lower EC50 value for direct glucokinase activation, suggesting higher potency in this specific measure.
| Parameter | This compound | GKA50 | Reference(s) |
| Glucokinase Activation (EC50) | 130 nM (at 5 mM glucose) | 33 nM (at 5 mM glucose) | [1][2][3][4][5] |
| MIN6 Insulin Secretion (EC50) | 267 nM | Not explicitly stated, but stimulates insulin release in MIN6 cells | |
| INS-1 Insulin Secretion (EC50) | Not explicitly stated | 65 nM | |
| Hepatocytic 2-DG Uptake (EC50) | 1 µM | Not explicitly stated |
Key Signaling Pathway
Glucokinase activators like this compound and GKA50 exert their effects by allosterically binding to the glucokinase enzyme, primarily in pancreatic β-cells and hepatocytes. This binding increases the enzyme's affinity for glucose, leading to a cascade of downstream effects that ultimately regulate blood glucose levels.
Caption: Signaling pathway of glucokinase activators in pancreatic β-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glucokinase Activation Assay (Biochemical)
This assay measures the direct effect of the compounds on the enzymatic activity of glucokinase.
Objective: To determine the concentration at which the compound produces half-maximal activation (EC50) of the glucokinase enzyme.
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM DTT, and 1 mM NADP+.
-
Enzyme and Compound Incubation: Add recombinant human glucokinase and G6PDH to the reaction mixture.
-
Compound Dilution: Prepare serial dilutions of this compound or GKA50 in DMSO and add to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately measure the absorbance at 340 nm in a microplate reader. Continue to monitor the change in absorbance over time to determine the reaction rate.
-
Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Caption: Workflow for the biochemical glucokinase activation assay.
Cellular Insulin Secretion Assay (MIN6 and INS-1 Cells)
This assay evaluates the ability of the compounds to stimulate insulin secretion from pancreatic β-cell lines in a glucose-dependent manner.
Objective: To measure the amount of insulin secreted from MIN6 or INS-1 cells in response to treatment with this compound or GKA50 at various glucose concentrations.
Protocol:
-
Cell Culture: Culture MIN6 or INS-1 cells in appropriate growth medium until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer and then pre-incubate them in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing various glucose concentrations (e.g., 5 mM, 16.7 mM) and serial dilutions of the test compound (this compound or GKA50).
-
Sample Collection: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C. Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.
Caption: Workflow for the cellular insulin secretion assay.
Hepatocyte Glucose Uptake Assay
This assay assesses the effect of the compounds on glucose uptake in liver cells.
Objective: To quantify the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG) in primary hepatocytes or hepatocyte cell lines treated with this compound or GKA50.
Protocol:
-
Cell Culture: Isolate primary hepatocytes from rats or mice, or use a suitable hepatocyte cell line. Culture the cells in appropriate medium.
-
Starvation: Serum-starve the cells for several hours to deplete intracellular glucose stores.
-
Compound Incubation: Incubate the cells with the test compound (this compound or GKA50) in a glucose-free medium for a specified time.
-
Glucose Analog Addition: Add a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[3H]glucose) to the medium and incubate for a short period (e.g., 10-30 minutes).
-
Wash and Lyse: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells to release the intracellular contents.
-
Quantification: If using a radiolabeled analog, measure the radioactivity in the cell lysate using a scintillation counter. If using a fluorescent analog, measure the fluorescence.
-
Data Normalization: Normalize the glucose uptake data to the total protein content of the cell lysate.
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay evaluates the effect of the compounds on glucose disposal in a living organism.
Objective: To assess the ability of this compound or GKA50 to improve glucose tolerance in animal models (e.g., mice or rats).
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure the fasting blood glucose level.
-
Compound Administration: Administer the test compound (this compound or GKA50) or vehicle orally (p.o.) by gavage.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells | Semantic Scholar [semanticscholar.org]
Cross-Validation of Psn-GK1 Efficacy: A Comparative Guide to Assay Platforms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of assay platforms for evaluating the glucokinase activator, Psn-GK1. Objective experimental data, detailed protocols, and visual workflows are presented to support robust cross-validation of research findings.
This compound is a potent, orally available glucokinase (GK) activator that exerts its effects by enhancing insulin secretion and hepatic glucose metabolism.[1][2][3] The cross-validation of its efficacy across various assay platforms is crucial for consistent and reliable data in drug development. This guide outlines the performance of this compound in key functional assays and details the methodologies of alternative platforms for corroborative studies.
This compound Performance Data
The following table summarizes the quantitative performance of this compound in foundational assays, providing a benchmark for comparative analysis.
| Parameter Measured | Cell/Enzyme System | Assay Platform | This compound Performance Metric |
| Glucokinase Activation | Recombinant Human Liver Glucokinase | Coupled Enzyme Assay (Spectrophotometric) | EC50: 130 nM (4.3-fold activation at 5 mM glucose)[1][2] |
| Insulin Secretion | MIN6 Pancreatic Beta-Cells | Not specified (likely ELISA or RIA) | EC50: 267 nM (26-fold increase at 5 mM glucose) |
| Hepatic Glucose Uptake | Primary Rat Hepatocytes | 2-deoxy-D-[³H]glucose (2-DG) Uptake Assay | EC50: 1 µM (3-fold increase at 5 mM glucose) |
Signaling Pathway of this compound
This compound allosterically activates glucokinase, a key enzyme in glucose metabolism. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin exocytosis. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen synthesis and reducing hepatic glucose output.
Experimental Protocols and Alternative Assay Platforms
For robust cross-validation, it is recommended to employ alternative assay platforms that measure the same biological endpoint through different detection methods.
Glucokinase Activation Assays
A. Coupled Enzyme Assay (Spectrophotometric)
This is a widely used method to determine glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.
Experimental Workflow:
References
Assessing the Reproducibility of Published Psn-GK1 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for the glucokinase activator (GKA) Psn-GK1, alongside alternative GKAs. By presenting experimental data and detailed protocols, this guide aims to facilitate an assessment of the reproducibility and translational potential of these compounds.
The field of glucokinase activation has seen the development of numerous small molecules aimed at treating type 2 diabetes. This compound emerged as a potent GKA in preclinical studies; however, a thorough evaluation of its findings in the context of other GKAs, some of which have faced challenges in clinical development, is crucial for informing future research and development efforts. This guide synthesizes published data to offer a comparative perspective.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters reported for this compound and a selection of other notable glucokinase activators. This comparative data allows for an initial assessment of the relative potency and therapeutic window of these compounds.
Table 1: In Vitro Potency of Glucokinase Activators
| Compound | Glucokinase Activation (Fold-change @ 5 mM Glucose) | EC50 for Glucokinase Activation (nM) | MIN6 Cell Insulin Secretion (Fold-change) | EC50 for MIN6 Insulin Secretion (nM) | Hepatocyte Glucose Uptake (Fold-change) | EC50 for Hepatocyte Glucose Uptake (µM) |
| This compound | 4.3[1] | 130[1] | 26[1] | 267[1] | 3[1] | 1 |
| MK-0941 | ~1.5 (Vmax increase) | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose) | 17 (rat islets) | Not Reported | Up to 18 (rat hepatocytes) | Not Reported |
| Dorzagliatin | Not directly reported in fold-change | Not Reported | Enhances glucose-stimulated insulin secretion | Not Reported | Increases hepatic glucose uptake | Not Reported |
| AZD1656 | Not directly reported in fold-change | Not Reported | Potentiates glucose-stimulated insulin release | Not Reported | Enhances hepatic glucose clearance | Not Reported |
| TTP399 | Hepatoselective activation | Not Reported | Does not activate pancreatic GK | Not Applicable | Increases hepatic glucose metabolism | Not Reported |
Table 2: In Vivo Efficacy of Glucokinase Activators in Rodent Models
| Compound | Animal Model | Dose | Key Findings |
| This compound | C57Bl/6 mice | 1 and 10 mg/kg (oral) | Reduced blood glucose |
| db/db mice | Not specified | Improved glycemic profiles without hypoglycemia | |
| Zucker diabetic fatty rats | Not specified | Improved glycemic profiles without hypoglycemia | |
| ob/ob mice | Not specified | Dose-dependently reduced glucose excursions in OGTT | |
| MK-0941 | High-fat diet mice | 1-30 mg/kg (oral) | Dose-dependently reduced blood glucose |
| db/db mice | 3-10 mg/kg (oral) | Reduced blood glucose | |
| Dorzagliatin | db/db mice | Not specified | Improved glucose homeostasis and β-cell function |
| AZD1656 | Gckr-P446L mice | 3 mg/kg | Chronic efficacy declined in GKRP-deficient mice |
| TTP399 | Diabetic animal models | Not specified | Improved glycemic control without hypoglycemia or hyperlipidemia |
Experimental Protocols
To aid in the critical evaluation and potential replication of the key findings for this compound, detailed methodologies for the principal experiments are provided below, based on the seminal publication by Fyfe et al. in Diabetologia (2007) and standard laboratory practices.
In Vitro Glucokinase Activation Assay
Objective: To determine the direct effect of a compound on the enzymatic activity of glucokinase.
Methodology:
-
Enzyme Source: Recombinant human liver glucokinase.
-
Assay Principle: A coupled enzymatic assay is typically used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to glucokinase activity.
-
Reaction Mixture: A buffered solution (e.g., HEPES) containing glucose (at a fixed concentration, typically 5 mM to mimic physiological fasting levels), ATP, magnesium chloride, DTT, NADP+, and G6PDH.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with glucokinase in the reaction mixture (excluding ATP).
-
The reaction is initiated by the addition of ATP.
-
The increase in absorbance at 340 nm is measured over time using a plate reader.
-
The fold-activation is calculated by comparing the rate of reaction in the presence of the compound to the vehicle control.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
-
MIN6 Cell Insulin Secretion Assay
Objective: To assess the effect of a compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic beta-cell line.
Methodology:
-
Cell Line: MIN6 mouse insulinoma cells.
-
Culture: Cells are cultured in standard growth medium and seeded into multi-well plates.
-
Procedure:
-
Prior to the assay, cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2-3 mM glucose) to establish a basal insulin secretion rate.
-
The pre-incubation buffer is replaced with fresh buffer containing low glucose (e.g., 3 mM) or high glucose (e.g., 15-20 mM) with or without the test compound at various concentrations.
-
Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
The supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay (RIA).
-
Total cellular protein content is often measured to normalize the insulin secretion data.
-
Hepatocyte Glucose Uptake Assay
Objective: To measure the effect of a compound on the rate of glucose uptake into liver cells.
Methodology:
-
Cell Source: Primary rat hepatocytes or a human hepatocyte cell line (e.g., HepG2).
-
Assay Principle: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG), which is taken up and phosphorylated by hexokinases/glucokinase but not further metabolized, thus trapping it inside the cell.
-
Procedure:
-
Hepatocytes are plated in multi-well plates.
-
Cells are washed and pre-incubated in a glucose-free buffer.
-
The assay is initiated by adding a buffer containing a specific glucose concentration and the radiolabeled 2-DG, with or without the test compound.
-
After a defined incubation period, the reaction is stopped by washing the cells with ice-cold buffer to remove extracellular 2-DG.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of glucose uptake.
-
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a compound on glucose disposal in vivo following an oral glucose challenge.
Methodology:
-
Animals: Typically, mice are fasted overnight (e.g., 12-16 hours) but with free access to water.
-
Procedure:
-
A baseline blood sample is taken (time 0) via the tail vein to measure blood glucose.
-
The test compound or vehicle is administered orally.
-
After a specified pre-treatment period (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
The data are plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
Objective: To assess whole-body insulin sensitivity and glucose metabolism under steady-state conditions of hyperinsulinemia and euglycemia.
Methodology:
-
Animals: Mice are typically catheterized in the jugular vein (for infusions) and carotid artery (for sampling) several days prior to the clamp study.
-
Procedure:
-
Following a fasting period, a primed-continuous infusion of human insulin is administered to raise and maintain a high circulating insulin level.
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level (e.g., 100-120 mg/dL).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
The test compound can be administered before or during the clamp to assess its effect on insulin sensitivity.
-
Visualizations
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound enhances glucose metabolism in pancreas and liver.
Caption: A typical workflow for evaluating glucokinase activators.
Caption: Framework for assessing the reproducibility of this compound findings.
References
PSN-GK1 as a Positive Control in Glucokinase Activator Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective treatments for type 2 diabetes has led to significant interest in the activation of glucokinase (GK), a key enzyme in glucose homeostasis. Glucokinase activators (GKAs) represent a promising therapeutic class. For researchers engaged in the screening and development of novel GKAs, the use of a reliable positive control is paramount for assay validation and comparative analysis. This guide provides a comprehensive comparison of PSN-GK1 as a positive control against other known GKAs, supported by experimental data and detailed protocols.
Performance Comparison of Glucokinase Activators
This compound is a potent, orally available glucokinase activator.[1] Its utility as a positive control is underscored by its well-characterized in vitro and in vivo activities. Below is a comparative summary of this compound and other notable GKAs.
| Activator | EC50 (at 5 mM Glucose) | Fold Activation (at 5 mM Glucose) | Key Characteristics |
| This compound | 130 nM[1] | 4.3-fold[1] | Potent, dual-acting (pancreas and liver) activator.[1] |
| Dorzagliatin (HMS5552) | EC50 varies with glucose concentration | Not explicitly stated as fold-activation | Dual-acting GKA targeting both liver and pancreas.[2] |
| TTP399 | 762 nM | Not explicitly stated as fold-activation | Hepatoselective GKA, minimizing the risk of hypoglycemia. |
| ARRY-403 (AMG-151) | 79 nM | Not explicitly stated as fold-activation | Orally available allosteric GKA. |
Note: Direct comparison of EC50 and fold activation values should be interpreted with caution, as experimental conditions can vary between studies.
Mechanism of Action: The Glucokinase Signaling Pathway
Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, the phosphorylation of glucose by GK is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and reduced hepatic glucose output. Allosteric GKAs like this compound bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).
Caption: Glucokinase activation pathway in pancreas and liver.
Experimental Protocols
A robust and reproducible experimental protocol is essential for screening glucokinase activators. Below is a detailed methodology for a common in vitro glucokinase activity assay.
Objective: To determine the potency (EC50) and efficacy (fold activation) of test compounds as glucokinase activators.
Principle: This is a coupled enzymatic assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
HEPES buffer
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
This compound (as positive control)
-
Test compounds
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES, MgCl2, and DTT at the desired pH (e.g., pH 7.4).
-
Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.
-
Prepare a stock solution of G6PDH in a suitable buffer.
-
Prepare serial dilutions of the test compounds and this compound in DMSO or another appropriate solvent.
-
-
Assay Reaction:
-
In a 384-well plate, add the reaction buffer.
-
Add the test compounds or this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the glucokinase enzyme to all wells except for the blank controls.
-
Add the glucose solution to all wells.
-
Add the G6PDH and NADP+ solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATP solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer.
-
Measure the absorbance at 340 nm kinetically over a set period (e.g., 30 minutes) at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Subtract the background rate (from wells without glucokinase) from all other rates.
-
Normalize the data to the vehicle control to determine the fold activation.
-
Plot the fold activation against the concentration of the test compound or this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for High-Throughput Screening
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries. The following diagram illustrates a typical workflow for screening glucokinase activators.
Caption: A typical high-throughput screening workflow.
Logical Relationship for Hit Confirmation
Following the initial high-throughput screen, a series of validation and secondary assays are crucial to confirm the activity of the identified "hits" and to eliminate false positives.
Caption: Logical workflow for hit confirmation and validation.
References
A Comparative Analysis of Psn-GK1 and First-Generation Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel glucokinase (GK) activator, Psn-GK1, against first-generation GK activators. The information presented herein is intended to offer an objective overview of their respective performance characteristics, supported by available experimental data, to inform research and drug development efforts in the field of metabolic diseases.
Introduction to Glucokinase Activators
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. Small molecule activators of glucokinase (GKAs) have been a focus of therapeutic development for type 2 diabetes due to their potential to enhance glucose-stimulated insulin secretion and hepatic glucose disposal. First-generation GKAs, such as Piragliatin (RO4389620) and RO-28-1675, showed initial promise but faced challenges in clinical development, including a narrow therapeutic window, risk of hypoglycemia, and long-term efficacy concerns. This compound represents a newer generation of GKAs designed to overcome these limitations.
In Vitro Potency and Efficacy
This compound demonstrates potent activation of the glucokinase enzyme. A direct comparison of the half-maximal effective concentrations (EC50) reveals the superior potency of this compound over the first-generation activators.
| Compound | Glucokinase Activation EC50 | Fold Activation (at 5 mM Glucose) | Reference |
| This compound | 130 nM | 4.3-fold | [1][2][3] |
| RO-28-1675 | 54 nM | Not explicitly stated in fold-activation at 5 mM, but potent activation is noted. | |
| Piragliatin (RO4389620) | 393 nM | Not explicitly stated in fold-activation at 5 mM. | [4] |
Note: Direct comparison of fold activation can be challenging due to variations in experimental conditions.
Cellular Activity: Insulin Secretion and Hepatic Glucose Uptake
The therapeutic effect of GKAs is mediated through their action on pancreatic β-cells (enhancing insulin secretion) and hepatocytes (increasing glucose uptake).
| Compound | Pancreatic β-Cell Insulin Secretion | Hepatic Glucose Uptake | Key Observations | Reference |
| This compound | 26-fold increase in MIN6 insulin secretion (EC50 267 nM) | 3-fold increase in 2-DG hepatocytic uptake (EC50 1 µM) | Potent dual action on both pancreas and liver.[1] Effective in diabetic animal models where other GKAs have shown limited efficacy. | |
| Piragliatin (RO4389620) | Dose-dependent increase in β-cell function in patients with type 2 diabetes. | Fall in endogenous glucose output in the fasting state in patients. | Demonstrated glucose-lowering effects in clinical trials but development was discontinued. | |
| RO-28-1675 | Concurrent reduction of blood glucose with increased plasma insulin in rodent models. | Increased liver glucose uptake and suppressed endogenous glucose production in rats. | An early-generation GKA that showed proof-of-concept but was not advanced to later-stage clinical trials. |
In Vivo Efficacy and Safety Profile
A critical differentiator for newer generation GKAs is an improved safety profile, particularly concerning the risk of hypoglycemia. This compound has shown a favorable profile in preclinical studies.
| Compound | In Vivo Efficacy | Hypoglycemia Risk | Other Notable Effects | Reference |
| This compound | Reduced blood glucose in various diabetic rodent models (db/db mice, Zucker diabetic fatty rats) without causing hypoglycemia. No tachyphylaxis observed after subchronic administration. | Low risk of hypoglycemia observed in preclinical models. | No adverse effects on lipid levels, liver weight, or body weight were reported in subchronic studies. | |
| First-Generation GKAs (General) | Effective in lowering blood glucose in short-term studies. | A significant concern that has limited clinical development. | Some first-generation GKAs were associated with increased liver burden and loss of efficacy over time. |
Experimental Protocols
In Vitro Glucokinase Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) and fold activation of glucokinase by test compounds.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol, 1 mM ATP, and 0.5 mM NADP+.
-
Enzyme and Substrate: Add recombinant human glucokinase to the reaction mixture. The reaction is initiated by the addition of D-glucose at a specified concentration (e.g., 5 mM).
-
Coupled Enzyme System: Include glucose-6-phosphate dehydrogenase in the reaction mixture. This enzyme couples the production of glucose-6-phosphate by glucokinase to the reduction of NADP+ to NADPH.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound, RO-28-1675, Piragliatin) to the reaction wells.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal fold activation.
Cellular Insulin Secretion Assay (MIN6 Cells)
Objective: To assess the effect of glucokinase activators on glucose-stimulated insulin secretion in a pancreatic β-cell line.
Methodology:
-
Cell Culture: Culture MIN6 cells (a mouse pancreatic β-cell line) in appropriate growth medium.
-
Pre-incubation: Prior to the assay, starve the cells in a low-glucose medium (e.g., 1-2 mM glucose) for a defined period (e.g., 2 hours) to establish a basal insulin secretion level.
-
Stimulation: Replace the starvation medium with a medium containing a stimulatory concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound.
-
Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-increase over the basal secretion level.
Hepatocyte Glucose Uptake Assay
Objective: To measure the effect of glucokinase activators on glucose uptake in primary hepatocytes or a hepatocyte cell line.
Methodology:
-
Cell Culture: Isolate primary hepatocytes from rats or use a suitable hepatocyte cell line (e.g., HepG2).
-
Pre-incubation: Wash the cells and pre-incubate them in a glucose-free medium.
-
Treatment: Add a medium containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG), and varying concentrations of the test compound.
-
Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C to allow for glucose uptake.
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the amount of incorporated radiolabeled 2-DG using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the total protein content. Express the results as fold-increase over the basal uptake level.
Signaling Pathways
Glucokinase Signaling in Pancreatic β-Cells
Caption: Glucokinase activation in pancreatic β-cells by this compound.
Glucokinase Signaling in Hepatocytes
Caption: Glucokinase activation in hepatocytes by this compound.
Conclusion
This compound emerges as a highly potent glucokinase activator with a promising preclinical profile. Compared to first-generation GKAs, it exhibits enhanced potency and a potentially wider therapeutic window, with a reduced risk of hypoglycemia in animal models. Its dual action on both pancreatic β-cells and hepatocytes suggests a comprehensive mechanism for glycemic control. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this next-generation glucokinase activator.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Investigating synergistic effects of Psn-GK1 with other antidiabetic drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global burden of type 2 diabetes (T2D) necessitates the exploration of innovative therapeutic strategies, including combination therapies that leverage synergistic mechanisms of action. Psn-GK1, a potent glucokinase (GK) activator, enhances glucose-stimulated insulin secretion and hepatic glucose uptake. While direct clinical data on this compound in combination with other antidiabetic agents are not yet available, this guide provides a comparative analysis of the potential synergistic effects of this compound by examining clinical and preclinical data from another glucokinase activator, dorzagliatin, in combination with established T2D therapies: metformin, a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin), and a sodium-glucose cotransporter-2 (SGLT2) inhibitor (empagliflozin). This guide aims to provide a valuable resource for researchers and drug development professionals investigating novel combination therapies for T2D.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a small molecule activator of glucokinase, a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin secretion from β-cells and increases glucose uptake and glycogen synthesis in the liver. This dual mechanism of action makes this compound a promising agent for the treatment of T2D.
However, the multifactorial nature of T2D often requires a multi-pronged therapeutic approach. Combining this compound with other antidiabetic drugs that have complementary mechanisms of action could lead to synergistic or additive effects, resulting in improved glycemic control, potential for lower doses and reduced side effects, and a more durable therapeutic response. This guide explores the potential synergies of this compound by drawing comparisons with the glucokinase activator dorzagliatin.
Comparative Efficacy of Glucokinase Activators in Combination Therapies
While specific data for this compound combinations are pending, clinical trials with dorzagliatin provide valuable insights into the potential synergistic effects of this drug class.
Glucokinase Activator in Combination with Metformin
Metformin, the first-line therapy for T2D, primarily acts by reducing hepatic glucose production. The combination of a glucokinase activator with metformin is hypothesized to provide complementary effects by both enhancing hepatic glucose uptake (GKA) and suppressing its production (metformin).
Table 1: Glycemic Control with Dorzagliatin and Metformin Combination [1][2][3][4]
| Treatment Group | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline at 24 Weeks (%) |
| Dorzagliatin + Metformin | 8.3 ± 0.6 | -1.02 |
| Placebo + Metformin | 8.3 ± 0.6 | -0.36 |
Data from a Phase 3 clinical trial in patients with T2D inadequately controlled on metformin alone.[1]
Glucokinase Activator in Combination with a DPP-4 Inhibitor (Sitagliptin)
DPP-4 inhibitors increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate glucose-dependent insulin secretion. A glucokinase activator could potentially enhance the insulin secretion stimulated by the increased GLP-1 levels.
Table 2: Pharmacodynamic Effects of Dorzagliatin and Sitagliptin Combination
| Parameter | Sitagliptin Alone | Dorzagliatin + Sitagliptin |
| iAUC for Glucose (mg·h/dL) | 378.00 ± 87.80 | 253.00 ± 116.00 |
| iAUC for C-peptide (ng·h/mL) | 12.10 ± 5.35 | 14.40 ± 7.18 |
Data from a Phase 1 clinical trial. iAUC: incremental Area Under the Curve.
Glucokinase Activator in Combination with an SGLT2 Inhibitor (Empagliflozin)
SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion. This mechanism is independent of insulin, suggesting a potential for additive or synergistic effects when combined with a glucokinase activator that enhances insulin secretion and action. A clinical study demonstrated a clear synergistic effect in glucose lowering with the combination of dorzagliatin and empagliflozin.
Table 3: Glucose Lowering Effect of Dorzagliatin and Empagliflozin Combination
| Treatment Group | AUEC for Glucose (h·mg/dL) following OGTT |
| Dorzagliatin Monotherapy | 364 |
| Empagliflozin Monotherapy | 452 |
| Dorzagliatin + Empagliflozin | 279 |
Data from a Phase 1 clinical trial. AUEC: Area Under the Effect Curve.
Experimental Protocols for Assessing Synergy
The following are generalized protocols for preclinical evaluation of the synergistic effects of this compound with other antidiabetic drugs.
In Vitro Synergy Assessment
-
Cell Lines: INS-1 or MIN6 pancreatic β-cell lines for insulin secretion assays; HepG2 or primary hepatocytes for glucose uptake and glycogen synthesis assays.
-
Assays:
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Cells are incubated with varying concentrations of this compound, a partner drug, and their combination under low and high glucose conditions. Insulin secreted into the medium is measured by ELISA.
-
Glucose Uptake Assay: Cells are treated with the drugs and then incubated with a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose). The amount of glucose taken up by the cells is quantified.
-
-
Data Analysis: The Combination Index (CI) method of Chou-Talalay is used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Synergy Assessment
-
Animal Models: Diabetic animal models such as db/db mice, ob/ob mice, or streptozotocin-induced diabetic rats are commonly used.
-
Experimental Design:
-
Animals are divided into four groups: vehicle control, this compound alone, partner drug alone, and this compound in combination with the partner drug.
-
Drugs are administered orally for a specified period (e.g., 4 weeks).
-
Blood glucose levels (fasting and postprandial) and HbA1c are monitored regularly.
-
Oral Glucose Tolerance Tests (OGTT) are performed at the beginning and end of the study.
-
At the end of the study, plasma insulin levels, pancreatic insulin content, and liver glycogen content can be measured.
-
-
Data Analysis: Statistical analysis is performed to compare the effects of the combination therapy to monotherapies and vehicle control.
Signaling Pathways and Mechanisms of Synergy
Understanding the signaling pathways of each drug class is crucial for elucidating the mechanisms of their synergistic interactions.
Conclusion
The preclinical and clinical data on the glucokinase activator dorzagliatin in combination with metformin, DPP-4 inhibitors, and SGLT2 inhibitors strongly suggest a high potential for synergistic or additive effects in improving glycemic control. Given its similar mechanism of action, this compound is also anticipated to exhibit favorable synergistic profiles when combined with these established antidiabetic agents. The distinct yet complementary pathways of these drug classes offer a compelling rationale for the development of combination therapies featuring this compound. Further preclinical and clinical investigations are warranted to definitively establish the synergistic efficacy and safety of this compound in combination regimens for the management of type 2 diabetes. This guide serves as a foundational resource for designing and interpreting such studies.
References
- 1. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 2. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Dorzagliatin add-on therapy to metformin in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Appraisal of Psn-GK1's Preclinical Data Package: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for Psn-GK1, a glucokinase activator, against other notable alternatives in the same class. This objective analysis, supported by experimental data, aims to inform future research and development in the pursuit of novel diabetes therapies.
Glucokinase (GK) activators represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose sensing in pancreatic β-cells and promoting glucose uptake in the liver. This compound has emerged as a potent GKA in preclinical studies. This guide critically appraises its preclinical data package by comparing it with other key GKAs: Dorzagliatin, TTP399, ARRY-403, Piragliatin, and MK-0941.
Quantitative Preclinical Data Summary
The following tables summarize the available preclinical data for this compound and its competitors, offering a side-by-side comparison of their in vitro potency and in vivo efficacy.
In Vitro Potency of Glucokinase Activators
| Compound | Glucokinase Activation (EC50) | Insulin Secretion (Cell-Based Assay) | Hepatic Glucose Uptake | Mechanism of Action |
| This compound | 130 nM (4.3-fold activation at 5 mM glucose)[1][2][3] | EC50 of 267 nM in MIN6 cells (26-fold increase)[1][2] | 3-fold increase in rat hepatocytes (EC50 of 1 µM) | Dual-acting (Pancreas & Liver) |
| Dorzagliatin | Data not explicitly found in searches | Enhances glucose-stimulated insulin secretion (GSIS) | Upregulates GK protein expression in the liver | Dual-acting (Pancreas & Liver) |
| TTP399 | Hepatoselective activation | Does not alter insulin secretion in preclinical models | Enhances lactate and glycogen production | Hepatoselective |
| ARRY-403 | Potent GKA (specific EC50 not found) | Stimulates insulin release in a glucose-dependent manner | Increases glucose uptake and reduces glucose production | Dual-acting (Pancreas & Liver) |
| Piragliatin | EC50 of 516 nM | Augments GSIS in human islets | Activity in hepatic cell glucose metabolism | Dual-acting (Pancreas & Liver) |
| MK-0941 | EC50 of 240 nM (at 2.5 mM glucose) and 65 nM (at 10 mM glucose) | 17-fold increase in isolated rat islets (at 10 µM) | Up to 18-fold increase in glucose uptake in rat hepatocytes (at 10 µM) | Dual-acting (Pancreas & Liver) |
In Vivo Efficacy of Glucokinase Activators in Rodent Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound | db/db mice, Zucker diabetic fatty rats | Not Specified | Improved glycemic profiles without causing hypoglycemia. | |
| ob/ob mice | Not Specified | Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs). | ||
| C57Bl/6 mice | 1 and 10 mg/kg (oral) | Reduced blood glucose. | ||
| Dorzagliatin | Animal models | Not Specified | Upregulates GK protein expression. | |
| TTP399 | Diabetic mice | 150 mg/kg/day for 4 weeks | Reduced plasma and liver triglyceride concentrations. | |
| ARRY-403 | Multiple in vivo models of Type 2 diabetes | Not Specified | Highly efficacious in controlling fasting and non-fasting glucose. No adverse effects on body weight, plasma triglycerides, or total cholesterol. | |
| Piragliatin | Rodent models of type 2 diabetes | Not Specified | In vivo efficacy demonstrated. | |
| MK-0941 | High-fat diet-fed mice | 1-30 mg/kg (oral, single dose) | Significantly reduced blood glucose dose-dependently. | |
| db/db mice, HFD/STZ mice | 3-10 mg/kg (oral, single dose) | Reduced blood glucose. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Glucokinase Activator Signaling Pathway
Caption: Mechanism of action of a dual-acting glucokinase activator in pancreas and liver.
Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)
Caption: A typical workflow for an oral glucose tolerance test (OGTT) in mice.
Detailed Experimental Protocols
Glucokinase (GK) Activity Assay
Objective: To determine the in vitro potency of a test compound in activating the glucokinase enzyme.
Methodology:
-
Principle: A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.
-
Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, DTT, NADP+, G6PDH, and the test compound at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, DTT, NADP+, and G6PDH.
-
Add a fixed concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound to the wells of a microplate.
-
Initiate the reaction by adding a mixture of glucokinase and ATP.
-
Monitor the change in absorbance at 340 nm or fluorescence over time.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a test compound on glucose tolerance in an in vivo model.
Methodology:
-
Animal Model: Typically, diabetic mouse models like db/db or ob/ob mice, or high-fat diet-induced obese mice are used.
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail snip (t=0).
-
Administer the test compound or vehicle orally at a specified dose.
-
After a set time (e.g., 30-60 minutes), administer a glucose solution orally (gavage) at a standard dose (e.g., 2 g/kg body weight).
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion.
-
MIN6 Cell Insulin Secretion Assay
Objective: To assess the effect of a test compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic β-cell line.
Methodology:
-
Cell Line: MIN6 cells, a mouse insulinoma cell line that secretes insulin in response to glucose.
-
Procedure:
-
Culture MIN6 cells to an appropriate confluency in multi-well plates.
-
Wash the cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 1-2 hours).
-
Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Hepatocyte Glucose Uptake Assay
Objective: To measure the effect of a test compound on glucose uptake in primary hepatocytes or a hepatocyte cell line.
Methodology:
-
Cells: Primary hepatocytes isolated from rats or mice, or a human hepatocyte cell line like HepG2.
-
Procedure:
-
Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach.
-
Wash the cells and incubate them in a glucose-free medium for a period to deplete intracellular glucose.
-
Add a medium containing a fluorescently labeled glucose analog (e.g., 2-NBDG) with or without the test compound at various concentrations.
-
Incubate for a defined time to allow for glucose uptake.
-
Wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
The increase in fluorescence intensity corresponds to the amount of glucose uptake.
-
Critical Appraisal of this compound's Preclinical Data
This compound demonstrates a potent dual-acting mechanism, effectively activating glucokinase and stimulating both insulin secretion and hepatic glucose uptake. Its in vitro potency, with an EC50 of 130 nM for glucokinase activation, is comparable to or more potent than several other GKAs like Piragliatin and MK-0941. The significant 26-fold increase in insulin secretion in MIN6 cells highlights its strong effect on pancreatic β-cells.
In vivo, this compound shows promising efficacy in multiple rodent models of type 2 diabetes, improving glycemic control without inducing hypoglycemia, a key concern for this class of drugs. The dose-dependent reduction of glucose excursions in OGTTs further supports its potential as a therapeutic agent.
Comparison with Alternatives:
-
Dual-Acting vs. Hepatoselective: this compound, like Dorzagliatin, ARRY-403, Piragliatin, and MK-0941, is a dual-acting GKA. This contrasts with TTP399, which is designed to be hepatoselective to potentially reduce the risk of hypoglycemia associated with pancreatic GK activation. The preclinical data for TTP399 shows it does not alter insulin secretion, a key differentiating factor.
-
Efficacy and Safety: While this compound shows a good preclinical safety profile by not inducing hypoglycemia, the long-term effects on liver fat accumulation, a concern with some GKAs, were not extensively detailed in the initial findings. ARRY-403 also reported no adverse effects on plasma triglycerides, which is a positive attribute. In contrast, some earlier GKAs faced challenges with adverse effects in later-stage development.
-
Data Completeness: The preclinical data package for this compound is robust, with both in vitro and in vivo characterization. However, a direct head-to-head comparison with newer agents like Dorzagliatin, which has progressed further in clinical trials, is limited by the availability of directly comparable preclinical study designs and reported data.
The preclinical data package for this compound strongly supports its potential as a potent, dual-acting glucokinase activator for the treatment of type 2 diabetes. Its efficacy in improving glycemic control across various animal models, coupled with a lack of reported hypoglycemia, positions it as a promising candidate. However, a thorough evaluation of its long-term safety profile, particularly concerning hepatic lipid metabolism, would be crucial for its continued development. Comparison with hepatoselective alternatives like TTP399 highlights the different strategies being employed to optimize the therapeutic window for this class of compounds. Further investigation and head-to-head studies would be necessary to definitively establish its superiority over other GKAs.
References
- 1. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase activator this compound displays enhanced antihyperglycaemic and insulinotropic actions | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Psn-GK1: An Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Psn-GK1, a glucokinase activator. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, these procedures are based on general best practices for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures and consult your institution's safety guidelines.
II. Waste Identification and Segregation
Proper identification and segregation of this compound waste is the first critical step in the disposal process. This compound waste should be treated as hazardous chemical waste.
Table 1: this compound Waste Classification
| Waste Type | Description | Classification |
| Unused or expired this compound | Pure, solid this compound that is no longer needed or has passed its expiration date. | Hazardous Solid |
| Contaminated Labware | Disposable items such as pipette tips, weighing papers, and vials that have come into direct contact with this compound. | Hazardous Solid |
| Contaminated PPE | Gloves, and other disposable PPE contaminated during handling. | Hazardous Solid |
| Solutions of this compound | Aqueous or solvent-based solutions containing this compound. | Hazardous Liquid |
| Rinsate from Decontamination | Solvents (e.g., ethanol, acetone) used to clean glassware and surfaces contaminated with this compound. | Hazardous Liquid |
Segregation is key to safe disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2][3]
III. Step-by-Step Disposal Procedures
Follow these procedural steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused product, contaminated labware, and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsate, in a separate, designated hazardous liquid waste container.
-
The container should be shatter-resistant, have a secure screw-top cap, and be made of a material compatible with the solvents used.
-
Step 2: Container Labeling
Proper labeling is a critical compliance and safety requirement.
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
For liquid waste, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
The date when waste was first added to the container (accumulation start date).
-
Any relevant hazard information (e.g., "Irritant," "Handle with Care").
-
Step 3: Waste Storage
-
Store sealed waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your EHS Department: The primary and mandatory route for the disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Follow your institution's procedures to request a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory.
-
Never dispose of this compound waste down the drain or in the regular trash.
IV. Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
Solid Spill: Carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust.
-
Liquid Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to absorb the liquid.
-
-
Collect Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
V. Experimental Protocols Cited
While specific disposal protocols for this compound are not detailed in publicly available experimental literature, the handling and preparation of this compound for in-vitro and in-vivo studies necessitate the generation of the waste streams outlined in this guide. The general principles of laboratory chemical waste management are universally applicable.
VI. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Psn-GK1
Essential Safety and Handling Guide for Psn-GK1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research compound this compound. As a potent glucokinase activator, understanding its properties and potential hazards is critical for safe laboratory operations.
Chemical and Physical Properties
This compound is a research chemical identified as a potent glucokinase activator. Its primary known biological effect is the enhancement of glucose metabolism, which has implications for studies related to metabolic disorders.
| Property | Value |
| Chemical Name | (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide |
| CAS Number | 745051-61-0 |
| Molecular Formula | C₂₀H₂₃FN₂O₄S₂ |
| Molecular Weight | 438.54 g/mol |
Health Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known pharmacological action and data from related glucokinase activators suggest the following potential hazards.
| Hazard | Description |
| Primary Risk | Hypoglycemia: As a glucokinase activator, this compound can significantly lower blood glucose levels. Accidental exposure could lead to hypoglycemia, with symptoms including dizziness, confusion, sweating, and in severe cases, loss of consciousness. |
| Other Potential Effects | Studies on other glucokinase activators have indicated potential effects on lipid profiles and liver function with prolonged exposure. |
| Routes of Exposure | Inhalation of powder, skin contact, eye contact, and ingestion. |
Personal Protective Equipment (PPE)
Due to the lack of a specific SDS, a cautious approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, consider additional protective clothing. |
| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is recommended. |
Operational Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound, from receiving to disposal.
Caption: Standard operational workflow for handling this compound.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to maintain the integrity of this compound and ensure laboratory safety.
Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 24 months[1] |
| In Solution (e.g., DMSO) | -20°C in tightly sealed aliquots | Up to 1 month[1] |
Note: Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Handling
-
Engineering Controls: Handle this compound, especially in powdered form, in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware | Decontaminate or dispose of as chemical waste. |
| Contaminated PPE | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
General Guidance: Do not discharge into drains or the environment. All waste must be collected in appropriately labeled, sealed containers.
Experimental Protocols
The following are brief outlines of common experimental procedures involving glucokinase activators like this compound.
In Vitro Glucokinase Activity Assay
This protocol describes a method to measure the in vitro activation of glucokinase by this compound.
Caption: Workflow for an in vitro glucokinase activity assay.
In Vivo Animal Dosing (Mouse Model)
This protocol outlines the oral administration of this compound to mice to assess its in vivo effects.
-
Animal Preparation: Fast C57Bl/6J mice for 5 hours with water available.
-
Baseline Measurement: Collect a baseline blood sample from the tail tip to measure glucose and insulin levels.
-
Dosing: Administer this compound orally at the desired concentration (e.g., 1 or 10 mg/kg) or a vehicle control.
-
Post-Dose Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 120, and 240 minutes) to monitor changes in blood glucose.
Mechanism of Action: Glucokinase Activation
This compound is an allosteric activator of glucokinase (GK). The diagram below illustrates the general signaling pathway of glucokinase activation in pancreatic β-cells and hepatocytes.
Caption: this compound enhances glucokinase activity in the pancreas and liver.
Disclaimer: This information is intended for trained laboratory personnel and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety guidelines and protocols. A specific Safety Data Sheet for this compound was not available at the time of this writing; therefore, this guidance is based on the known properties of glucokinase activators and general laboratory safety principles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
